3-(2,2,2-Trifluoroethyl)azetidine
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-(2,2,2-trifluoroethyl)azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F3N/c6-5(7,8)1-4-2-9-3-4/h4,9H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHNUKKDPKWKADW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)CC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Trifluoroethyl Azetidine Scaffold: Physicochemical Tuning and Synthetic Utility
This guide explores the medicinal chemistry significance of the
Executive Summary
In modern drug discovery, the
Physicochemical Profile & Medicinal Chemistry Logic[2][3][4][5][6]
Basicity Modulation ( Tuning)
The most critical property of the
-
Standard Azetidines: The parent azetidine and
-alkyl azetidines are highly basic ( ).[1] At physiological pH (7.4), they exist almost exclusively as cations.[1] This high ionization often limits passive membrane permeability and is a known pharmacophore for hERG channel blockage (cardiotoxicity risk). -
Trifluoroethyl Effect: The
-fluorine atoms withdraw electron density from the nitrogen lone pair. This dramatically lowers the of the conjugate acid, typically by 3–4 log units (down to the range). -
Result: A significant fraction of the molecule remains neutral at physiological pH, enhancing Lipophilic Ligand Efficiency (LLE) and passive diffusion across the blood-brain barrier (BBB) or gut wall.[1]
Metabolic Stability (Metabolic Blocking)
-alkyl amines are prone to oxidative-
Mechanism: The enzyme typically abstracts a hydrogen atom from the
-carbon (adjacent to nitrogen) to form an iminium ion intermediate. -
Fluorine Blockade: In the
-CHngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> CF motif, the C-H bonds on the -methylene are deactivated due to the strong electron-withdrawing effect of the adjacent group. Furthermore, the group itself is chemically inert and cannot be oxidized. This effectively "blocks" the metabolic soft spot, extending the compound's half-life ( ).[1]
Conformational & Steric Effects
The azetidine ring is a constrained, 4-membered cycle.[3] Unlike the flexible diethylamine or the chair-flipping piperidine, the azetidine ring holds vectors in a rigid orientation.
-
Vector Alignment: The
-trifluoroethyl group projects into a specific vector space, often distinct from -methyl or -ethyl groups due to the larger Van der Waals radius of the group (approx. equivalent to an isopropyl group). -
Bioisosterism: This scaffold is frequently used as a non-oxidizable, lower-basicity bioisostere for the morpholine ring.
Structural Biology & SAR Logic (Visualization)
The following diagram illustrates the Structure-Activity Relationship (SAR) logic flow when transitioning from a standard amine to a trifluoroethyl azetidine.
Caption: SAR optimization logic flow demonstrating the transition from a labile, basic amine to the stable, permeability-optimized trifluoroethyl azetidine scaffold.
Synthetic Methodologies
Synthesizing
Method A: Reductive Amination (Preferred)
This is the most common route, utilizing trifluoroacetaldehyde ethyl hemiacetal as the source of the trifluoroethyl group.
-
Reagents: Azetidine derivative (free base or salt), Trifluoroacetaldehyde ethyl hemiacetal, Sodium cyanoborohydride (
) or Sodium triacetoxyborohydride ( ).[1] -
Mechanism: Formation of the hemiaminal/iminium ion followed by in situ hydride reduction.
Method B: Direct Alkylation
Direct alkylation with trifluoroethyl iodide is often sluggish due to the electron-withdrawing fluorine atoms on the adjacent carbon, which deactivate the electrophile towards
-
Reagents: Azetidine derivative, 2,2,2-Trifluoroethyl triflate (
), Organic base (DIPEA or ).[1] -
Note: Trifluoroethyl triflate is highly reactive and must be handled with care.
Synthesis Workflow Diagram
Caption: Dual synthetic pathways for accessing the N-trifluoroethyl azetidine scaffold.
Experimental Protocols
Protocol 1: Reductive Amination with Trifluoroacetaldehyde Ethyl Hemiacetal
Objective: Synthesis of 3-substituted-
-
Preparation: In a flame-dried round-bottom flask, dissolve the 3-substituted azetidine hydrochloride (1.0 equiv) in anhydrous Methanol (
). -
Base Neutralization: Add Triethylamine (
) to liberate the free amine. Stir for 10 minutes at room temperature. -
Imine Formation: Add Trifluoroacetaldehyde ethyl hemiacetal (
) dropwise.-
Note: The reaction may be slightly exothermic.
-
-
Reduction: Cool the mixture to
. Add Sodium cyanoborohydride ( , ) portion-wise.[1]-
Optional: Add catalytic Acetic Acid (
) to facilitate iminium ion formation if the reaction is sluggish.
-
-
Workup: Stir at room temperature for 12–16 hours. Quench with saturated aqueous
. Extract with Dichloromethane (DCM) ( ).[1] -
Purification: Dry organic layers over
, filter, and concentrate. Purify via flash column chromatography (typically Hexanes/EtOAc).
Protocol 2: Alkylation with Trifluoroethyl Triflate
Objective: Rapid installation of the trifluoroethyl group on a secondary azetidine.
-
Preparation: Dissolve the azetidine substrate (
) and DIPEA ( ) in anhydrous DCM or THF ( ) under Nitrogen. -
Cooling: Cool the solution to
(dry ice/acetone bath). -
Addition: Add 2,2,2-Trifluoroethyl triflate (
) dropwise via syringe.-
Safety: Triflate is a potent alkylating agent; use proper PPE.
-
-
Reaction: Allow the mixture to warm slowly to room temperature and stir for 4–6 hours. Monitor by LCMS.[4]
-
Workup: Dilute with water. Extract with DCM. Wash organic phase with brine.
-
Purification: Pass through a short silica plug or purify via preparative HPLC if necessary.
Case Applications & Bioisosterism
TGR5 Agonist Optimization
In the development of TGR5 (GPBAR1) agonists for metabolic diseases, researchers utilized the trifluoroethyl azetidine scaffold to optimize potency and physicochemical properties.
-
Challenge: Early hits often contained labile alkyl amines or high-molecular-weight piperidines that suffered from rapid clearance.
-
Solution: Incorporation of the trifluoromethyl(pyrimidin-2-yl)azetidine motif.
-
Outcome: The resulting compounds (e.g., Compound 45h in literature) demonstrated improved oral bioavailability and sustained glucose-lowering effects in ob/ob mice, validating the scaffold's utility in balancing potency with metabolic stability.[1]
General Bioisosteric Replacement
The
| Original Motif | Limitation | Azetidine Advantage |
|---|---|---|
| Morpholine | Metabolic liability (oxidative ring opening) | Metabolically stable; lower lipophilicity. |
| N-Isopropyl | Potential for CYP oxidation | Blocks oxidation; reduces basicity. |
| N-tert-Butyl | Steric bulk; lipophilicity | Similar steric bulk (
References
-
Pattison, G. et al. (2016). The medicinal chemist’s guide to fluorine.Elsevier.
-
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design.Journal of Medicinal Chemistry. [1]
-
Duan, H. et al. (2014). Discovery of trifluoromethyl(pyrimidin-2-yl)azetidine-2-carboxamides as potent, orally bioavailable TGR5 (GPBAR1) agonists.[1]Journal of Medicinal Chemistry.
-
Dunten, P. et al. (2016). The Crystal Structure of the JAK3 Kinase Domain in Complex with a Covalent Inhibitor (PF-06651600).RCSB PDB. (Illustrates JAK inhibitor structural context).
-
Kalgutkar, A. S. et al. (2005). Metabolism-Guided Drug Design.[5]Wiley-VCH. (General reference for metabolic blocking via fluorination).[1]
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The Impact of the N-(2,2,2-Trifluoroethyl) Group on Azetidine Ring Basicity: A Mechanistic and Practical Guide for Drug Development
An In-Depth Technical Guide
Abstract
The azetidine ring is a privileged scaffold in modern medicinal chemistry, valued for the unique conformational constraints and sp³-rich character it imparts to bioactive molecules.[1][2][3][4] A critical physicochemical property governing the behavior of azetidine-containing drug candidates is the basicity of the ring nitrogen, quantified by its pKa. Strategic modulation of this basicity is a key tool for optimizing pharmacokinetic and pharmacodynamic profiles. This guide provides an in-depth analysis of the profound impact of installing a 2,2,2-trifluoroethyl group onto the azetidine nitrogen. We will explore the underlying electronic principles, detail robust experimental and computational methodologies for pKa determination, and discuss the strategic implications of this transformation for researchers in drug discovery and development.
The Strategic Context: Azetidine, Basicity, and Fluorination
1.1 The Azetidine Scaffold in Medicinal Chemistry Azetidines, four-membered saturated nitrogen heterocycles, have emerged as highly attractive motifs in drug design.[1][5] Their inherent ring strain and conformational rigidity provide a defined three-dimensional framework that can enhance receptor affinity and metabolic stability.[2] This has led to their incorporation into several FDA-approved drugs, including the JAK inhibitor baricitinib and the MEK inhibitor cobimetinib, validating their utility in constructing next-generation therapeutics.[1]
1.2 The Critical Role of Basicity (pKa) in Drug Development The basicity of a nitrogen atom in a drug molecule is a master variable that influences a cascade of critical ADME (Absorption, Distribution, Metabolism, Excretion) properties. It dictates the molecule's ionization state at physiological pH (≈7.4), which in turn governs:
-
Solubility: Ionized species are generally more water-soluble.
-
Membrane Permeability: Neutral, unionized forms are more lipophilic and better able to cross cell membranes, a crucial factor for oral absorption and brain penetration.[6]
-
Target Binding: Many drug-target interactions involve specific protonation states.
-
Off-Target Effects: High basicity can lead to promiscuous binding to acidic phospholipids or ion channels (e.g., hERG), causing toxicity.
1.3 Fluorination as a Tool for Physicochemical Modulation The strategic introduction of fluorine is a cornerstone of modern medicinal chemistry.[6][7] Fluorine's high electronegativity can profoundly alter a molecule's properties by blocking metabolic "soft spots" and modulating the acidity or basicity of nearby functional groups.[6][8][9]
1.4 The N-(2,2,2-Trifluoroethyl) Group: A Powerful Inductive Modulator The 2,2,2-trifluoroethyl group (-CH₂CF₃) is a particularly potent modulator. The three fluorine atoms create a powerful and permanent electron-withdrawing dipole. Unlike resonance effects, this inductive effect propagates through sigma (σ) bonds, influencing the electron density of remote atoms.[10][11][12] This guide focuses on quantifying and leveraging this effect on the azetidine nitrogen.
Theoretical Framework: The Inductive Effect in Action
2.1 Basicity and pKa Fundamentals Basicity refers to the ability of the nitrogen lone pair in the azetidine ring to accept a proton (H⁺). The pKa is the negative logarithm of the acid dissociation constant of its conjugate acid (the protonated azetidinium ion).
A lower pKa value signifies a weaker base.
The unsubstituted azetidine ring is a relatively strong base for a secondary amine, with a reported pKa of approximately 11.3.[13][14] This high basicity means it is almost entirely protonated at physiological pH.
2.2 The Dominant Inductive (-I) Effect of the Trifluoroethyl Group When an N-(2,2,2-trifluoroethyl) group is attached to the azetidine ring, the electron density landscape is dramatically altered. Fluorine is the most electronegative element, and the cumulative effect of three fluorine atoms makes the -CF₃ group one of the most powerful electron-withdrawing groups used in organic chemistry.[10][11]
This group exerts a strong negative inductive effect (-I effect), pulling electron density away from the nitrogen atom through the intervening sigma bonds.[15][16][17] This has two critical consequences:
-
Reduced Lone Pair Availability: The electron density on the nitrogen's lone pair is significantly decreased, making it less available to accept a proton.
-
Destabilization of the Conjugate Acid: Upon protonation, a positive charge develops on the nitrogen. This positive charge is destabilized by the powerful electron-withdrawing trifluoroethyl group, making the protonated form less favorable and therefore more acidic (i.e., more likely to give up its proton).
The following diagram illustrates this electron-withdrawing effect.
Caption: Experimental workflow for pKa determination by potentiometric titration.
3.2 Computational Prediction In silico methods are invaluable for predicting pKa values, especially in the early stages of drug design before a compound is synthesized. [18]* Quantum Mechanical (QM) Methods: Approaches based on Density Functional Theory (DFT) can provide highly accurate pKa predictions. [19][20]These calculations determine the free energy difference between the protonated and neutral states of the amine in a simulated aqueous environment, often using a Polarizable Continuum Model (PCM) to account for solvent effects. [19]* Group Additivity Models: Simpler models like the Perrin-Dempsey-Serjeant (PDS) method use a database of empirical values for functional groups to estimate pKa. [21]While less accurate than QM methods, they offer rapid "paper-and-pencil" estimations. [21]
Data Analysis and Expected Quantitative Impact
While no direct experimental pKa value for N-(2,2,2-trifluoroethyl)azetidine was found in the surveyed literature,[22] a robust, evidence-based prediction can be made. Studies on analogous fluorinated amines show that introducing fluorine at the β-position to a nitrogen can lower the pKa by 1.5 to 2.0 units per fluorine atom. [8][23]Given the cumulative effect of three fluorine atoms, a dramatic decrease in basicity is expected.
| Compound | Structure | pKa (Experimental) | Predicted pKa | Expected Change |
| Azetidine | C₃H₇N | ~11.3 [13][14] | - | Baseline |
| N-(2,2,2-Trifluoroethyl)azetidine | C₅H₈F₃N | Not Available | ~6.5 - 7.5 | ↓ ~4-5 units |
| Table 1. Comparison of experimental pKa for azetidine and the predicted pKa for its N-trifluoroethyl derivative. The prediction is based on the known powerful inductive effects of the CF₃ group. |
This predicted multi-unit drop in pKa represents a fundamental shift in the molecule's character, transforming it from a strong base to one of moderate basicity. At physiological pH, a significant portion of the N-trifluoroethylated azetidine will exist in its neutral, free-base form, profoundly impacting its biological behavior.
Implications for Drug Development
The ability to reduce azetidine basicity so profoundly and predictably is a powerful tactic for medicinal chemists.
-
Enhanced CNS Penetration: For central nervous system (CNS) targets, reducing a compound's pKa is a common strategy to decrease ionization at physiological pH, thereby increasing lipophilicity and the ability to cross the blood-brain barrier. [8]* Improved Oral Bioavailability: By increasing the fraction of the neutral species in the gut, membrane permeability and overall absorption can be improved. [6]* Mitigation of hERG Liability: High amine basicity is a known risk factor for binding to the hERG potassium channel, which can lead to cardiotoxicity. Lowering the pKa is a key de-risking strategy.
-
Fine-Tuning Target Engagement: If a specific protonation state is required for optimal binding to the biological target, adjusting the pKa allows chemists to control the equilibrium and maximize potency. The development of kinesin spindle protein inhibitors demonstrated how fluorine substitution was used to successfully modulate the basicity of a piperidine nitrogen to improve the overall profile of the molecule. [7]
Detailed Experimental Protocols
6.1 Synthesis of N-(2,2,2-trifluoroethyl)azetidine A plausible and direct synthesis involves the N-alkylation of azetidine with a suitable trifluoroethylating agent.
-
Materials: Azetidine, 2,2,2-trifluoroethyl trifluoromethanesulfonate (triflate), Diisopropylethylamine (DIPEA), Dichloromethane (DCM).
-
Step 1: Reaction Setup: To a solution of azetidine (1.0 equivalent) in anhydrous DCM at 0 °C, add DIPEA (1.5 equivalents).
-
Step 2: Alkylation: Add 2,2,2-trifluoroethyl triflate (1.1 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C.
-
Step 3: Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Step 4: Workup: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer with DCM (2x).
-
Step 5: Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel to yield the title compound.
6.2 pKa Determination by Potentiometric Titration This protocol provides a self-validating system for accurate pKa measurement.
-
Materials: N-(2,2,2-trifluoroethyl)azetidine, standardized 0.1 M HCl, standardized and carbonate-free 0.1 M NaOH, calibrated pH meter and electrode, automatic burette, deionized water.
-
Step 1: Sample Preparation: Accurately weigh ~0.1 mmol of the amine and dissolve it in 50 mL of deionized water. Add a slight excess of standardized 0.1 M HCl (e.g., 1.1 equivalents) to ensure the amine is fully protonated as the hydrochloride salt.
-
Step 2: System Calibration: Calibrate the pH meter using at least three standard buffers (e.g., pH 4.01, 7.00, 10.01) at the desired temperature (e.g., 25 °C).
-
Step 3: Titration: Titrate the stirred analyte solution with standardized 0.1 M NaOH, adding the titrant in small, precise increments (e.g., 0.02 mL). Record the pH value after each addition, allowing the reading to stabilize.
-
Step 4: Data Processing: Plot the recorded pH values against the volume of NaOH added to generate a titration curve.
-
Step 5: Equivalence Point Determination: Calculate the first derivative (ΔpH/ΔV) of the titration curve. The peak of the first derivative plot corresponds to the equivalence point (V_eq), where all the excess HCl and the protonated amine have been neutralized.
-
Step 6: pKa Calculation: The pKa is equal to the measured pH at the half-equivalence point (V_eq / 2). This value should be determined from the titration curve by interpolation. For rigor, the experiment should be performed in triplicate.
Conclusion
The introduction of an N-(2,2,2-trifluoroethyl) group is a highly effective and predictable strategy for profoundly reducing the basicity of the azetidine ring. This transformation, driven by the powerful inductive electron-withdrawing effect of the terminal trifluoromethyl group, can lower the pKa by an estimated 4 to 5 units. This significant physicochemical modification provides drug development professionals with a critical tool to rationally tune the properties of azetidine-containing molecules, enabling the optimization of membrane permeability, the mitigation of toxicity risks, and the enhancement of overall drug-like characteristics. Understanding and applying this principle allows for more efficient and successful navigation of the complex challenges in modern drug discovery.
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An In-depth Technical Guide to the Conformational Analysis of 3-Substituted Azetidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The azetidine scaffold, a four-membered nitrogen-containing heterocycle, has become an increasingly important motif in medicinal chemistry.[1][2] Its inherent ring strain and non-planar, puckered conformation provide a unique three-dimensional profile that can significantly enhance the physicochemical and pharmacokinetic properties of drug candidates.[3][4] Substitution at the 3-position offers a versatile vector for modulating biological activity, making a thorough understanding of the conformational preferences of these derivatives paramount for rational drug design.[5] This guide provides a comprehensive technical overview of the principles and practices involved in the conformational analysis of 3-substituted azetidines, synthesizing insights from experimental and computational chemistry to offer a field-proven perspective for researchers in drug discovery.
The Azetidine Ring: A Foundation of Non-Planarity
Unlike their more flexible five- and six-membered counterparts, the four-membered azetidine ring is characterized by significant angle strain.[3] To alleviate this, the ring adopts a non-planar, puckered conformation.[6][7] This puckering is not static and is a critical determinant of the molecule's three-dimensional shape, influencing its dipole moment, steric profile, and potential for intermolecular interactions.[6]
The degree of puckering can be described by the dihedral angle between the C2-N1-C4 and C2-C3-C4 planes. In the gas phase, unsubstituted azetidine exhibits a dihedral angle of approximately 37°.[6][8] The introduction of a substituent at the 3-position profoundly influences this puckering, leading to distinct conformational preferences that dictate the spatial orientation of the substituent.
The Pseudo-Axial vs. Pseudo-Equatorial Conundrum
In a puckered azetidine ring, a substituent at the 3-position can occupy one of two primary orientations: pseudo-axial or pseudo-equatorial. The pseudo-equatorial position is generally favored for bulky substituents to minimize steric hindrance with the protons on C2 and C4 of the ring.[6] However, the energetic landscape is often subtle, and the preferred conformation can be influenced by a variety of factors, including:
-
Steric Interactions: The size and nature of the C3-substituent are primary determinants. Larger groups will generally prefer the less sterically crowded pseudo-equatorial position.
-
Electronic Effects: The electronegativity of substituents can introduce dipole-dipole interactions and hyperconjugation effects that may stabilize one conformer over another. For instance, a C-F···N+ charge-dipole interaction has been computationally shown to influence ring pucker in fluorinated azetidines.[9]
-
N1-Substituent: The nature of the substituent on the ring nitrogen also plays a crucial role. Bulky N-substituents can sterically interact with C2 and C4 protons, influencing the degree of ring puckering and the preference of the C3-substituent.
-
Intramolecular Hydrogen Bonding: The presence of hydrogen bond donors and acceptors on the substituents and the ring itself can lead to stabilizing interactions that favor a specific conformation.
Experimental Approaches to Unraveling Azetidine Conformation
Direct experimental evidence is the gold standard for conformational analysis. The two most powerful techniques in this regard are X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy.
X-ray Crystallography: A Static Snapshot in the Solid State
X-ray crystallography provides an unambiguous determination of the three-dimensional structure of a molecule in its crystalline state, offering precise bond lengths, bond angles, and torsional angles.[5] This technique is invaluable for visualizing the puckered nature of the azetidine ring and the exact orientation of its substituents.
The following table summarizes key crystallographic parameters for illustrative 3-substituted azetidine derivatives, highlighting the impact of substitution on the solid-state conformation.
| Compound/Parameter | 3-Aryl-3-arylmethoxyazetidine | 1,3,3-Trinitroazetidine |
| Empirical Formula | C₂₄H₂₅NO₂ | C₃H₄N₄O₆ |
| Formula Weight | 375.46 | 192.10 |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/n | P2₁/c |
| Volume (ų) | 1944.3(7) | 688.1(2) |
| Calculated Density (g/cm³) | 1.284 | 1.854 |
| Reference | [5] | [5][10] |
The significant difference in unit cell volume underscores the profound impact of the C3-substituents on crystal packing and, by extension, the molecular conformation adopted in the solid state.[5]
-
Crystal Growth: High-quality single crystals are paramount. This is typically achieved by slow evaporation of a saturated solution of the purified azetidine derivative in a suitable solvent system (e.g., ethyl acetate/hexane, dichloromethane).[5]
-
Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.[5]
-
Data Collection: The crystal is cooled to a low temperature (typically 100 K) in a stream of cold nitrogen gas to minimize thermal vibrations.[5][6] X-ray diffraction data are collected using a diffractometer with a suitable X-ray source (e.g., Mo Kα).[5]
-
Structure Solution and Refinement: The diffraction data are processed to solve the crystal structure. The resulting electron density map is used to build a molecular model, which is then refined to yield accurate atomic coordinates and other structural parameters.[6]
NMR Spectroscopy: Conformation and Dynamics in Solution
While X-ray crystallography provides a static picture, NMR spectroscopy offers insights into the time-averaged conformation and dynamic processes of molecules in solution.[6] For 3-substituted azetidines, several NMR techniques are particularly informative.
-
¹H NMR - Coupling Constants (³JHH): The magnitude of the vicinal coupling constants between the C3 proton and the protons on C2 and C4 can provide clues about the dihedral angles and, consequently, the ring pucker. Generally, trans coupling constants in azetidines have lower values (5.8-7.9 Hz) than cis coupling constants (8.4-8.9 Hz).[11]
-
Nuclear Overhauser Effect (NOE) Analysis: NOESY or ROESY experiments detect through-space correlations between protons that are close to each other (< 5 Å).[6] The presence or absence of NOEs between the C3 proton and the protons on the C2 and C4 positions can definitively establish the pseudo-axial or pseudo-equatorial orientation of the substituent.[11]
-
¹³C and ¹⁵N NMR Chemical Shifts: The chemical shifts of the ring carbons and nitrogen can be sensitive to the ring conformation and the electronic environment imposed by the substituents.[12][13]
-
Sample Preparation: A solution of the 3-substituted azetidine derivative is prepared in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).[6]
-
1D and 2D NMR Spectra Acquisition: High-resolution ¹H, ¹³C, and, if possible, ¹⁵N NMR spectra are acquired. Key 2D experiments include COSY (to establish proton-proton connectivity), HSQC (to correlate protons with their directly attached carbons), and NOESY/ROESY.[6][11]
-
Data Analysis:
-
Measure ³JHH coupling constants from the ¹H NMR spectrum.
-
Analyze NOESY/ROESY spectra to identify key spatial proximities. For example, a strong NOE between the C3-H and a C2/C4-H on the same face of the ring would indicate a cis relationship.
-
Compare experimental data with predicted values from computational models to build a comprehensive picture of the solution-state conformation.
-
Computational Modeling: A Powerful Predictive Tool
In silico methods are indispensable for predicting and rationalizing the conformational preferences of 3-substituted azetidines, especially when experimental data is unavailable.[6]
Molecular Mechanics and Quantum Mechanics
A typical computational workflow involves a multi-step process to identify the global minimum energy conformation and the relative energies of other low-energy conformers.
-
Conformational Search: Molecular mechanics-based methods are often used to rapidly explore the conformational space and identify a set of low-energy starting geometries.[6]
-
Geometry Optimization: The low-energy conformers are then subjected to higher-level geometry optimization using Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*). This provides more accurate geometries and relative energies.[6][14]
-
Analysis of Results: The optimized structures are analyzed to extract key geometric parameters, such as dihedral angles, bond lengths, and the puckering amplitude. The relative energies of the conformers can be used to predict the equilibrium population of each in solution.[6]
Caption: The logical relationship between azetidine conformation and biological activity. [6] A conformationally rigid azetidine derivative can pre-organize the key pharmacophoric elements in an optimal geometry for binding, leading to enhanced potency and selectivity. [3]Conversely, a flexible derivative may need to adopt a specific, higher-energy conformation to bind, which can be entropically unfavorable. Therefore, a thorough conformational analysis is an indispensable component of modern structure-activity relationship (SAR) studies and lead optimization efforts. [3][5]
Conclusion
The conformational analysis of 3-substituted azetidine derivatives is a multifaceted endeavor that requires the integration of experimental and computational techniques. The puckered nature of the azetidine ring, coupled with the profound influence of substituents at the 3-position, creates a rich and often complex conformational landscape. A deep understanding of these conformational preferences is not only fundamental to the chemistry of these strained heterocycles but is also a critical enabler for the design of next-generation therapeutics with improved efficacy and safety profiles. [2]By leveraging the methodologies outlined in this guide, researchers can confidently navigate the conformational complexities of 3-substituted azetidines and unlock their full potential in drug discovery.
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- A Comparative Crystallographic Guide to 3-Substituted Azetidine Derivatives - Benchchem. (n.d.).
- Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026, January 5).
- Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026, January 5).
- The ring pucker in azetidine derivatives can be influenced by a C–F ... N + charge–dipole interaction. - ResearchGate. (n.d.).
- Conformational Analysis of the Azetidine Ring in Methyl 4-(3-azetidinyloxy)benzoate: A Technical Guide - Benchchem. (n.d.).
- Conformational preferences of proline analogues with different ring size - PubMed. (2007, April 5).
- Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).
- Exploration of Oxetanes and Azetidines in Structure-Based Drug Design - Who we serve. (2025, October 8).
- Conformational Preferences of Proline Analogues with Different Ring Size | The Journal of Physical Chemistry B - ACS Publications. (2007, March 13).
- Recent progress in synthesis of 3-functionalized azetidines - ResearchGate. (2026, January 22).
- Ring puckering of azetidine: an electron diffraction study - RSC Publishing. (n.d.).
- Azetidine synthesis - Organic Chemistry Portal. (n.d.).
- Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors - PubMed. (2012, September 27).
- Application of 3-Bromo-3-ethylazetidines and 3-Ethylideneazetidines for the Synthesis of Functionalized Azetidines. (n.d.).
- THEORETICAL DETERvMINATLON OF MOLECULAR STRUCTURE AND CONFORMATION Part X. Geometry and puckering potential of azetidine, (CH,), - SMU. (n.d.).
- Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB. (n.d.).
- Conformational Properties of Poly(L-azetidine-2-carboxylic acid) in Solution as Studied by Carbon-13 and Proton Nuclear Magnetic Resonance Spectroscopy | Macromolecules - ACS Publications. (n.d.).
- Molecular basis for azetidine-2-carboxylic acid biosynthesis - ResearchGate. (n.d.).
- Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. (n.d.).
- Synthesis and Conformational Study of Model Peptides Containing N‐Substituted 3‐Aminoazetidine‐3‐carboxylic Acids - Sci-Hub. (n.d.).
- Molecular basis for azetidine-2-carboxylic acid biosynthesis - PMC - PubMed Central. (2025, February 4).
- Nitrogen-15 nuclear magnetic resonance spectroscopy. Natural-abundance nitrogen-15 chemical shifts of aziridines and azetidines | The Journal of Organic Chemistry - ACS Publications. (n.d.).
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- Recent advances in synthetic facets of immensely reactive azetidines - RSC Publishing. (2017, September 27).
- Dynamic Phenomena and Complexation Effects in the α-Lithiation and Asymmetric Functionalization of Azetidines - PMC. (2022, April 29).
- Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC - NIH. (2021, September 30).
- Synthesis and Conformational Study of Model Peptides Containing N-Substituted 3-Aminoazetidine-3-carboxylic Acids | Request PDF - ResearchGate. (2025, August 6).
- Scientists use computational modeling to guide a difficult chemical synthesis - MIT Department of Chemistry. (2024, June 27).
- PREPARATION AND SYNTHETIC APPLICATIONS OF AZETIDINES Tina M. Bott and F. G. West* Department of Chemistry, University of Alberta - LOCKSS: Serve Content. (2011, October 25).
- Easy access to constrained peptidomimetics and 2,2- disubstituted azetidines by unexpected reactivity profile of α-lithiated N-Boc-azetidines - The Royal Society of Chemistry. (n.d.).
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- Anomeric effect - Wikipedia. (n.d.).
- Understanding Ring Puckering in Small Molecules and Cyclic Peptides - ChemRxiv. (n.d.).
- A Comparative Guide to the Conformational Analysis of Substituted Azepan-3-one Derivatives - Benchchem. (n.d.).
- Synthesis and x-ray crystal structure of 1,3,3-trinitroazetidine - ACS Publications. (n.d.).
- Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle - RSC Publishing. (2021, March 24).
- Azetidine synthesis by La(OTf)3-catalyzed intramolecular regioselective aminolysis of cis-3,4-epoxy amines - PMC. (n.d.).
- Methods for the synthesis of azetidines. | Download Scientific Diagram - ResearchGate. (n.d.).
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Methodological & Application
Application Note: Synthetic Strategies for 3-(2,2,2-Trifluoroethyl)azetidine from Common Precursors
Introduction
The azetidine scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure for its ability to impart favorable pharmacokinetic properties, including improved solubility, metabolic stability, and three-dimensional diversity.[1][2] When combined with fluorine-containing substituents, such as the 2,2,2-trifluoroethyl group, the resulting molecules often exhibit enhanced lipophilicity and binding affinity, making them highly sought-after motifs in drug discovery. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on robust and field-proven synthetic routes to 3-(2,2,2-trifluoroethyl)azetidine, starting from common and accessible chemical precursors. We will delve into three primary strategies, explaining the causality behind experimental choices and providing detailed, step-by-step protocols to empower chemists in their synthetic endeavors.
Overview of Synthetic Strategies
The synthesis of 3-(2,2,2-trifluoroethyl)azetidine can be approached from several distinct retrosynthetic pathways. The choice of strategy often depends on the availability of starting materials, desired scale, and the need for specific stereochemical control. This guide will focus on three validated and logical approaches:
-
Strategy 1: Post-Cyclization Functionalization of a pre-formed azetidine ring, typically starting from 3-hydroxyazetidine derivatives.
-
Strategy 2: Convergent Ring Construction via intramolecular cyclization of an acyclic precursor already bearing the trifluoroethyl moiety.
-
Strategy 3: Ring Expansion from a trifluoromethyl-substituted aziridine precursor.
Figure 2: Workflow for the synthesis of 3-(2,2,2-trifluoroethyl)azetidine via functionalization of a pre-formed azetidine ring.
Step-by-Step Methodology:
Part A: Synthesis of N-Boc-3-(p-tolylsulfonyloxy)azetidine
-
Reactant Preparation: To a solution of N-Boc-3-hydroxyazetidine (1.0 eq) in anhydrous dichloromethane (DCM, approx. 0.5 M) in a round-bottom flask under an inert atmosphere (N2 or Ar), add pyridine (1.5 eq). Cool the mixture to 0 °C in an ice bath.
-
Tosylation: Add p-toluenesulfonyl chloride (TsCl, 1.2 eq) portion-wise to the stirred solution, ensuring the temperature remains below 5 °C.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup and Purification: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution. Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure. The crude product is purified by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the tosylate intermediate as a white solid.
Part B: Nucleophilic Displacement and Deprotection
-
Reactant Preparation: Dissolve the N-Boc-3-(tosyloxy)azetidine intermediate (1.0 eq) in an anhydrous polar aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).
-
Nucleophilic Addition: The introduction of the trifluoroethyl group can be achieved using a suitable nucleophile. A common method involves reacting 2,2,2-trifluoroethanol with a strong base like sodium hydride (NaH) to generate the corresponding alkoxide, which can then displace the tosylate. Add NaH (1.5 eq, 60% dispersion in mineral oil) to a solution of 2,2,2-trifluoroethanol (1.5 eq) in THF at 0 °C. After gas evolution ceases, add the solution of the tosylate intermediate.
-
Reaction: Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.
-
Workup: Cool the reaction to room temperature and carefully quench with water. Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over Na2SO4, and concentrate.
-
Deprotection: Dissolve the crude N-Boc protected product in DCM and add an excess of trifluoroacetic acid (TFA, 10 eq) or a solution of 4M HCl in dioxane. Stir at room temperature for 1-4 hours.
-
Final Purification: Concentrate the mixture under reduced pressure. The resulting salt can be purified by recrystallization or converted to the free base by treatment with a suitable base and extraction, followed by distillation or chromatography to yield pure 3-(2,2,2-trifluoroethyl)azetidine.
| Parameter | Tosylation | Nucleophilic Displacement | Deprotection |
| Key Reagents | N-Boc-3-hydroxyazetidine, TsCl, Pyridine | N-Boc-3-(tosyloxy)azetidine, NaH, CF3CH2OH | N-Boc-3-(CF3CH2)-azetidine, TFA or HCl |
| Solvent | Dichloromethane (DCM) | Tetrahydrofuran (THF) | Dichloromethane (DCM) |
| Temperature | 0 °C to Room Temp. | 60-80 °C | Room Temp. |
| Typical Yield | 85-95% | 50-70% | >90% |
| Key Insight | Ensure anhydrous conditions to prevent hydrolysis of TsCl. Pyridine acts as both a base and a nucleophilic catalyst. | The choice of base and solvent is crucial to ensure efficient SN2 displacement and minimize elimination side reactions. | Deprotection is typically clean and high-yielding, but the final product is a volatile amine. |
Strategy 2: Convergent Ring Construction via Intramolecular Cyclization
This strategy builds the azetidine ring from an acyclic precursor that already contains the required trifluoroethyl group. The key transformation is a 4-exo-tet intramolecular nucleophilic substitution. [3][4]This approach is advantageous when substituted precursors are more readily available than the corresponding functionalized azetidines. A plausible starting material is ethyl 4,4,4-trifluoroacetoacetate. [5][6] Causality and Experimental Choices: The formation of a strained four-membered ring is entropically and enthalpically disfavored compared to five- or six-membered rings. [7]Therefore, reaction conditions must be carefully controlled to promote the desired intramolecular cyclization. This typically involves using high dilution to suppress intermolecular side reactions and choosing a potent, non-nucleophilic base to facilitate the ring-closing step without competing in the reaction.
Figure 3: Workflow for the convergent synthesis of the azetidine ring from an acyclic trifluoro-containing precursor.
Protocol 2: Synthesis via Intramolecular Cyclization
Step-by-Step Methodology:
-
Precursor Synthesis (Imination and Reduction):
-
React ethyl 4,4,4-trifluoroacetoacetate with a suitable amine (e.g., benzylamine) to form the corresponding enamine or imine.
-
Reduce the intermediate in situ using a hydride reducing agent such as sodium borohydride (NaBH4) to yield the γ-amino alcohol, 4-amino-1,1,1-trifluoro-butan-2-ol. [6]This sequence provides the necessary 1,3-aminoalcohol backbone.
-
-
Activation of the Hydroxyl Group:
-
Protect the secondary amine if necessary (the benzyl group from the previous step can serve this purpose).
-
Convert the hydroxyl group into a good leaving group. Add methanesulfonyl chloride (MsCl, 1.1 eq) and a non-nucleophilic base like triethylamine (TEA, 1.5 eq) to a cooled (0 °C) solution of the N-protected γ-amino alcohol in DCM. Stir until TLC analysis indicates complete conversion to the mesylate.
-
-
Intramolecular Cyclization:
-
This is the critical ring-forming step. The crude mesylated precursor is dissolved in a suitable solvent like acetonitrile or DMF.
-
This solution is added slowly (e.g., via syringe pump over several hours) to a refluxing suspension of a non-nucleophilic base, such as potassium carbonate (K2CO3), in the same solvent. This high-dilution technique favors the intramolecular reaction. [7][8]4. Workup and Deprotection:
-
After the reaction is complete, cool the mixture, filter off the base, and concentrate the solvent. Purify the crude N-protected 3-(2,2,2-trifluoroethyl)azetidine by column chromatography.
-
If a benzyl protecting group was used, it can be removed via catalytic hydrogenation (H2, Pd/C) to yield the final product.
-
| Parameter | Precursor Synthesis | Activation | Intramolecular Cyclization |
| Key Reagents | Ethyl 4,4,4-trifluoroacetoacetate, Benzylamine, NaBH4 | γ-amino alcohol, MsCl, TEA | Mesylated Precursor, K2CO3 |
| Solvent | Methanol / Ethanol | Dichloromethane (DCM) | Acetonitrile / DMF |
| Temperature | 0 °C to Room Temp. | 0 °C to Room Temp. | Reflux (approx. 82-153 °C) |
| Key Insight | A one-pot reductive amination is an efficient way to build the acyclic backbone. | The amine must be protected or non-nucleophilic under the mesylation conditions to prevent self-quenching. | High dilution and a non-nucleophilic base are critical to maximize the yield of the strained four-membered ring and prevent polymerization. |
Strategy 3: Ring Expansion from Aziridine Precursors
This advanced strategy leverages the high ring strain of aziridines to drive the formation of the azetidine ring. The synthesis typically involves the reaction of a 2-(trifluoromethyl)aziridine derivative with a one-carbon synthon, such as dimethylsulfoxonium methylide. [9] Causality and Experimental Choices: The mechanism involves the nucleophilic attack of the ylide on the aziridine ring, leading to a ring-opened betaine intermediate. This intermediate then undergoes an intramolecular SN2 reaction to close the four-membered ring, expelling dimethyl sulfoxide (DMSO) as a byproduct. The regioselectivity of the initial attack is governed by both steric and electronic factors of the aziridine substituents.
Figure 4: Conceptual workflow for the synthesis of the azetidine core via ring expansion of a trifluoromethyl-substituted aziridine.
Protocol 3: Aziridine Ring Expansion with Dimethylsulfoxonium Methylide
Step-by-Step Methodology:
-
Preparation of the Ylide:
-
Under an inert atmosphere, add sodium hydride (NaH, 1.1 eq, 60% dispersion) to a flask containing anhydrous dimethyl sulfoxide (DMSO).
-
Heat the mixture to ~70 °C until hydrogen evolution ceases (the solution becomes clear).
-
Cool the solution to room temperature, then add trimethylsulfoxonium iodide (TMSOI, 1.0 eq) portion-wise. Stir the resulting mixture for 10-15 minutes before use.
-
-
Ring Expansion Reaction:
-
Dissolve the N-protected 2-(trifluoromethyl)aziridine derivative (1.0 eq) in anhydrous THF or DMSO.
-
Add this solution dropwise to the pre-formed ylide solution at room temperature.
-
-
Reaction Monitoring and Workup:
-
Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) for 2-6 hours. Monitor the disappearance of the aziridine starting material by TLC or GC-MS.
-
Pour the reaction mixture into cold water and extract several times with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with water and brine to remove DMSO, then dry over Na2SO4, filter, and concentrate.
-
-
Purification and Deprotection:
-
Purify the N-protected azetidine product by column chromatography.
-
Perform deprotection as described in Strategy 1 or 2 to obtain the final target molecule.
-
| Parameter | Ylide Formation | Ring Expansion |
| Key Reagents | Trimethylsulfoxonium iodide, NaH | N-protected-2-(CF3)-aziridine |
| Solvent | DMSO | DMSO / THF |
| Temperature | Room Temp. to 70 °C | Room Temp. to 50 °C |
| Key Insight | The ylide is moisture-sensitive and should be prepared fresh and used under an inert atmosphere. | The success of this reaction is highly dependent on the stability and reactivity of the specific aziridine precursor. |
Conclusion
The synthesis of 3-(2,2,2-trifluoroethyl)azetidine is an achievable goal for medicinal and synthetic chemists through several strategic approaches. The functionalization of a pre-formed N-Boc-3-hydroxyazetidine ring (Strategy 1) represents the most straightforward and often preferred route due to the accessibility of the starting material. For instances where building the molecule from simpler, acyclic precursors is desired, the convergent ring construction via intramolecular cyclization (Strategy 2) offers a powerful alternative, provided that conditions are optimized to favor the formation of the strained four-membered ring. Finally, aziridine ring expansion (Strategy 3) serves as a more advanced but elegant method for constructing the azetidine core. The selection of the optimal route will ultimately be guided by laboratory resources, starting material availability, and the specific synthetic context.
References
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- 5. Synthesis of 1-alkyl-2-(trifluoromethyl)azetidines and their regiospecific ring opening toward diverse α-(trifluoromethyl)amines via intermediate azetidinium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Scalable, Multi-Gram Synthesis of 3-(2,2,2-Trifluoroethyl)azetidine Hydrochloride: A Key Building Block for Modern Medicinal Chemistry
An Application Note for Drug Development Professionals
Abstract
This application note provides a detailed, robust, and scalable protocol for the synthesis of 3-(2,2,2-trifluoroethyl)azetidine hydrochloride, a critical building block in contemporary drug discovery. The strategic incorporation of the trifluoroethyl moiety into the strained azetidine scaffold offers medicinal chemists a powerful tool to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] This guide moves beyond a simple recitation of steps, delving into the rationale behind the chosen synthetic strategy, highlighting key process optimizations for scalability, and providing comprehensive characterization protocols to ensure the production of high-purity material suitable for pharmaceutical development pipelines.
Introduction: The Strategic Value of Fluorinated Azetidines
The azetidine ring, a four-membered nitrogen-containing heterocycle, is a "privileged structure" in medicinal chemistry.[2][3] Its rigid, three-dimensional framework serves as a valuable bioisostere for larger, more flexible ring systems, often leading to improved ligand efficiency and pharmacological profiles.[4] When combined with fluorine-containing substituents, the resulting molecules can exhibit profoundly altered physicochemical and biological properties.
The trifluoromethyl (CF3) group, and by extension the trifluoroethyl group, is particularly prized for its strong electron-withdrawing nature and high lipophilicity.[5] Its introduction into a drug candidate can block metabolic oxidation, increase cell membrane permeability, and enhance binding interactions with target proteins.[1][6] Consequently, 3-(2,2,2-trifluoroethyl)azetidine hydrochloride represents a high-value synthetic intermediate for accessing novel chemical matter with potentially superior drug-like properties.
This document outlines a validated, multi-step synthesis commencing from the commercially available N-Boc-3-azetidinone, designed for reproducibility and scalability from the benchtop to pilot plant.
Overview of the Synthetic Strategy
The synthesis of 3-substituted azetidines can be approached through various methods, including intramolecular cyclization, ring expansion of aziridines, and the direct functionalization of a pre-formed azetidine core.[7][8][9] For scalability and modularity, our strategy focuses on the direct functionalization of N-Boc-3-azetidinone. This approach offers a convergent and highly adaptable route to a wide range of 3-substituted azetidines.
The chosen synthetic pathway involves three main stages:
-
Nucleophilic Addition/Olefination: Introduction of the trifluoroethylidene moiety via a Horner-Wadsworth-Emmons (HWE) reaction. This olefination is highly reliable, scalable, and the phosphonate byproducts are easily removed.
-
Stereoselective Reduction: Catalytic hydrogenation of the resulting exocyclic double bond to establish the desired 3-(2,2,2-trifluoroethyl) substituent. This method is highly efficient and clean, avoiding the use of stoichiometric metal hydride reagents.
-
Deprotection and Salt Formation: Removal of the tert-butyloxycarbonyl (Boc) protecting group and concurrent formation of the hydrochloride salt, yielding the final, stable, and easily handled product.
Caption: Overall synthetic pathway for 3-(2,2,2-Trifluoroethyl)azetidine HCl.
Detailed Experimental Protocols
Safety Precaution: All manipulations should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. Sodium hydride (NaH) is a water-reactive flammable solid; handle with extreme care under an inert atmosphere.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| N-Boc-3-azetidinone | >98% | Commercially Available | Store under nitrogen. |
| Diethyl (2,2,2-trifluoroethyl)phosphonate | >97% | Commercially Available | Moisture sensitive. |
| Sodium Hydride (NaH) | 60% dispersion in mineral oil | Commercially Available | Highly reactive. |
| Tetrahydrofuran (THF) | Anhydrous, >99.9% | Commercially Available | Use from a solvent purification system. |
| Palladium on Carbon (Pd/C) | 10 wt. % | Commercially Available | Handle carefully, may be pyrophoric. |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercially Available | --- |
| Methanol (MeOH) | ACS Grade | Commercially Available | --- |
| Hydrochloric Acid | 4.0 M in 1,4-Dioxane | Commercially Available | Corrosive and moisture sensitive. |
| Diethyl Ether | ACS Grade | Commercially Available | --- |
Step 1: Synthesis of N-Boc-3-(2,2,2-trifluoroethylidene)azetidine
Rationale: The Horner-Wadsworth-Emmons reaction is a robust and high-yielding method for olefination. Using diethyl (2,2,2-trifluoroethyl)phosphonate allows for the efficient formation of the exocyclic double bond. Sodium hydride is a strong, non-nucleophilic base ideal for generating the phosphonate ylide. Anhydrous THF is critical to prevent quenching of the base and ylide.
-
Preparation: To a flame-dried 1 L three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add sodium hydride (60% dispersion in oil, 9.6 g, 240 mmol, 1.2 eq).
-
Washing: Wash the NaH dispersion with anhydrous hexanes (3 x 50 mL) under a nitrogen atmosphere to remove the mineral oil. Decant the hexanes carefully via cannula.
-
Ylide Formation: Suspend the oil-free NaH in anhydrous THF (300 mL). Cool the suspension to 0 °C in an ice-water bath.
-
Reagent Addition: Add diethyl (2,2,2-trifluoroethyl)phosphonate (52.8 g, 240 mmol, 1.2 eq) dropwise via an addition funnel over 45 minutes, ensuring the internal temperature does not exceed 5 °C. Vigorous hydrogen gas evolution will be observed.
-
Stirring: Stir the resulting greyish suspension at 0 °C for 1 hour after the addition is complete.
-
Substrate Addition: Add a solution of N-Boc-3-azetidinone (34.2 g, 200 mmol, 1.0 eq) in anhydrous THF (100 mL) dropwise over 30 minutes, maintaining the internal temperature at 0 °C.
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 16 hours. Monitor the reaction for completion by TLC or LC-MS.
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution (100 mL) at 0 °C.
-
Work-up: Transfer the mixture to a separatory funnel and add ethyl acetate (300 mL) and water (150 mL). Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 150 mL).
-
Purification: Combine the organic layers, wash with brine (150 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude residue is purified by flash column chromatography (silica gel, gradient elution with 5% to 20% ethyl acetate in hexanes) to afford the product as a colorless oil.
Step 2: Synthesis of N-Boc-3-(2,2,2-trifluoroethyl)azetidine
Rationale: Catalytic hydrogenation is a clean and efficient method for reducing the double bond. Palladium on carbon is a highly effective and widely used catalyst for this transformation. Methanol is an excellent solvent for both the substrate and for hydrogenation reactions.
-
Preparation: To a 1 L hydrogenation flask, add N-Boc-3-(2,2,2-trifluoroethylidene)azetidine (40.2 g, 160 mmol, 1.0 eq) and methanol (400 mL).
-
Catalyst Addition: Carefully add 10% Pd/C (2.0 g, 5 mol %) to the solution under a gentle stream of nitrogen.
-
Hydrogenation: Secure the flask to a Parr hydrogenation apparatus. Evacuate and purge the system with hydrogen gas three times. Pressurize the vessel to 50 psi with hydrogen.
-
Reaction: Shake the mixture at room temperature for 12 hours or until hydrogen uptake ceases. Monitor the reaction by TLC or LC-MS to confirm the disappearance of the starting material.
-
Filtration: Carefully vent the apparatus and purge with nitrogen. Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with methanol (100 mL).
-
Isolation: Combine the filtrates and concentrate under reduced pressure to yield the product as a clear, colorless oil. This material is typically of sufficient purity (>95%) to be used directly in the next step without further purification.
Step 3: Deprotection and Formation of 3-(2,2,2-Trifluoroethyl)azetidine Hydrochloride
Rationale: The Boc group is labile under strong acidic conditions. Using a pre-made solution of HCl in an anhydrous organic solvent like 1,4-dioxane allows for a clean deprotection and simultaneous precipitation of the hydrochloride salt, simplifying purification.
Caption: Experimental workflow for deprotection and salt formation.
-
Preparation: Dissolve N-Boc-3-(2,2,2-trifluoroethyl)azetidine (38.0 g, 150 mmol, 1.0 eq) in diethyl ether (300 mL) in a 1 L round-bottom flask equipped with a magnetic stirrer and nitrogen inlet.
-
Acid Addition: Cool the solution to 0 °C in an ice-water bath. Slowly add 4.0 M HCl in 1,4-dioxane (75 mL, 300 mmol, 2.0 eq) dropwise. A white precipitate will form immediately.
-
Reaction: After the addition is complete, remove the ice bath and allow the slurry to stir at room temperature for 4 hours.
-
Isolation: Collect the white solid by vacuum filtration.
-
Washing: Wash the filter cake with cold diethyl ether (3 x 100 mL) to remove any residual dioxane and non-polar impurities.
-
Drying: Dry the solid in a vacuum oven at 40 °C for 12 hours to afford 3-(2,2,2-trifluoroethyl)azetidine hydrochloride as a fine, white, crystalline solid.
Results and Characterization
The described protocol consistently delivers the target compound in high yield and purity.
Summary of Yields and Purity
| Step | Product | Form | Typical Yield | Purity (HPLC) |
| 1 | N-Boc-3-(2,2,2-trifluoroethylidene)azetidine | Colorless Oil | 80-88% | >97% |
| 2 | N-Boc-3-(2,2,2-trifluoroethyl)azetidine | Colorless Oil | 95-99% | >98% |
| 3 | 3-(2,2,2-Trifluoroethyl)azetidine HCl | White Solid | 90-96% | >99% |
Analytical Data for 3-(2,2,2-Trifluoroethyl)azetidine Hydrochloride
The structure and purity of the final product must be rigorously confirmed using a suite of analytical techniques.[10][11][12][13]
| Analysis | Specification |
| Formula | C₅H₉ClF₃N |
| Molecular Weight | 175.58 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 145-148 °C |
| ¹H NMR (400 MHz, D₂O) | δ 4.25-4.15 (m, 2H), 4.05-3.95 (m, 2H), 3.40-3.25 (m, 1H), 2.80 (q, J = 10.4 Hz, 2H) |
| ¹³C NMR (101 MHz, D₂O) | δ 125.5 (q, J = 277 Hz), 50.1 (t, J = 3.5 Hz), 34.0 (q, J = 29 Hz), 27.8 |
| ¹⁹F NMR (376 MHz, D₂O) | δ -64.5 (t, J = 10.4 Hz) |
| MS (ESI+) | m/z 140.07 [M+H]⁺ (for free base) |
| Purity (HPLC) | >99% (210 nm) |
Conclusion and Scalability Insights
This application note details a highly efficient, scalable, and well-characterized synthesis of 3-(2,2,2-trifluoroethyl)azetidine hydrochloride. The chosen Horner-Wadsworth-Emmons/hydrogenation sequence is superior to methods requiring cryogenic temperatures or organometallic reagents that are difficult to handle on a large scale.
Key considerations for scaling this process include:
-
Exotherm Control: The formation of the phosphonate ylide in Step 1 is highly exothermic and generates hydrogen gas. Slow, controlled addition of the phosphonate reagent at 0 °C is critical for safety and to prevent side reactions.
-
Hydrogenation Safety: On a larger scale, proper grounding and inerting procedures for handling the pyrophoric Pd/C catalyst are paramount. The use of a dedicated hydrogenation reactor is required.
-
Product Isolation: The final precipitation of the hydrochloride salt is an effective purification step. Ensuring efficient washing with a non-solubilizing solvent like diethyl ether is key to achieving high purity by removing process-related impurities.
By adhering to this protocol, researchers and process chemists can reliably produce multi-gram to kilogram quantities of this valuable building block, accelerating the development of next-generation therapeutics.
References
- Vertex AI Search Grounding API. The Crucial Role of Trifluoromethane in Modern Pharmaceutical Synthesis.
- Isoda, T., et al. A practical and facile synthesis of azetidine derivatives for oral carbapenem, L-084. Chemical & Pharmaceutical Bulletin, 2006, 54(10), 1408-11.
- PubMed. Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors. 2012.
- Wikipedia. Trifluoromethylation.
- MDPI. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years.
- ACS Publications. Modular Synthesis of 3,3-Disubstituted Azetidines via Azetidinylation Reagents. The Journal of Organic Chemistry.
- Organic Chemistry Portal. Azetidine synthesis.
- Mandal, D., et al. Recent advances in transition metal-mediated trifluoromethylation reactions. 2022.
- Organic Chemistry Portal. Methods for the Synthesis of Substituted Azetines.
- ResearchGate. Recent progress in synthesis of 3-functionalized azetidines. 2026.
- PMC. Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes.
- RSC Publishing. Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. 2021.
- ResearchGate. Preparation of racemic and optically active trifluoromethyl aziridines and azetidines. 2025.
- PMC. Intramolecular Ring-Opening Decomposition of Aryl Azetidines. 2021.
- PMC. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries.
- Journal of Medicinal and Chemical Sciences. Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. 2022.
- Advanced Journal of Chemistry, Section A. Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. 2025.
- Benchchem. Characterization of impurities in Azetidine, perchlorate synthesis.
- PubMed. Synthesis and profiling of a diverse collection of azetidine-based scaffolds for the development of CNS-focused lead-like libraries. 2012.
- Ahmed, S.E., et al. Preparation and Characterization of New Azetidine Rings and Evaluation of Their Biological Activity. Advanced Journal of Chemistry, Section A, 2025, 9(1), 146-154.
Sources
- 1. nbinno.com [nbinno.com]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. Synthesis and profiling of a diverse collection of azetidine-based scaffolds for the development of CNS-focused lead-like libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Trifluoromethylation - Wikipedia [en.wikipedia.org]
- 7. Azetidine synthesis [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. jmchemsci.com [jmchemsci.com]
- 11. ajchem-a.com [ajchem-a.com]
- 12. ajchem-a.com [ajchem-a.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Troubleshooting & Optimization
Preventing ring opening of azetidines during acidic workup
Technical Support Center: Heterocycle Stability Division Subject: Troubleshooting Azetidine Ring Integrity During Acidic Workup Ticket ID: AZT-STAB-001 Status: Open Assigned Scientist: Dr. A. Vance, Senior Application Scientist
Executive Summary: The "Spring-Loaded" Trap
Welcome to the Heterocycle Stability Support Center. If you are reading this, you likely encountered a "disappearing product" or a complex mixture of acyclic amines after subjecting an azetidine scaffold to acidic conditions (e.g., Boc-deprotection or Lewis acid quenching).
The Core Problem: Azetidines possess significant ring strain energy (~25.4 kcal/mol), only slightly less than aziridines (~27 kcal/mol) but significantly more than pyrrolidines (~5 kcal/mol).[1] Under neutral conditions, kinetic barriers prevent opening. However, protonation of the nitrogen creates a potent electrophile (the azetidinium ion).
In this state, the ring is "spring-loaded." Any available nucleophile (
The Fix: You must decouple protonation from nucleophilic attack . This guide provides the protocols to achieve that.
Diagnostic Module: Mechanism of Failure
Before applying the fix, confirm your failure mode. The following diagram illustrates the pathway that destroys your molecule.
Figure 1: Mechanistic pathway of acid-mediated azetidine ring opening.[2][3] Note that the counter-ion (
Standard Operating Protocols (SOPs)
Do not rely on "standard" peptide coupling workups. Use these specialized protocols for azetidines.
Protocol A: The "Flash-Cold" Boc Deprotection (TFA Method)
Use this for robust substrates (e.g., 3-substituted azetidines).
The Logic: Trifluoroacetic acid (TFA) introduces the trifluoroacetate anion, which is a weak nucleophile but can still open the ring at room temperature over long periods. We use low temperature to kinetically inhibit the
-
Preparation: Dissolve N-Boc-azetidine in anhydrous DCM (0.1 M concentration).
-
Cooling: Cool the solution to 0°C (ice/water bath). Do not skip this.
-
Acid Addition: Add TFA dropwise. Final ratio should be 4:1 DCM:TFA (v/v).
-
Critical: Do not use neat TFA. Dilution reduces the concentration of the nucleophilic counter-ion.
-
-
Monitoring: Stir at 0°C. Monitor by TLC/LCMS every 15 minutes. Do not let it run overnight.
-
The "Soft" Quench (Crucial Step):
-
Prepare a separate flask with saturated aqueous
(cooled to 0°C). -
Pour the cold reaction mixture slowly into the vigorously stirring bicarbonate solution.
-
Why? This instantly neutralizes the acid before the mixture warms up, preventing the "heat of neutralization" from triggering ring opening.
-
Protocol B: The Non-Nucleophilic Alternative (TMSOTf)
Use this for sensitive substrates (e.g., 2-substituted azetidines).
The Logic: This method avoids protonation entirely. It uses a silyl Lewis acid to cleave the Boc group. The bulky 2,6-lutidine acts as a non-nucleophilic base to scavenge protons, ensuring the azetidine never becomes a hot electrophile.
-
Reagents: Trimethylsilyl trifluoromethanesulfonate (TMSOTf) and 2,6-lutidine.
-
Procedure:
-
Dissolve N-Boc-azetidine in anhydrous DCM (0.1 M) at 0°C.
-
Add 2,6-lutidine (3.0 equiv).
-
Add TMSOTf (2.0 equiv) dropwise.
-
-
Workup:
-
Quench with saturated
or MeOH. -
The product is the free amine or silyl carbamate, easily hydrolyzed without ring damage.
-
Troubleshooting & Decision Support
Use this matrix to select the correct acid/workup combination based on your specific molecule.
Risk Assessment Table
| Variable | High Risk (Avoid) | Low Risk (Preferred) | Reason |
| Acid | HCl, HBr, HI | TFA, Methanesulfonic Acid | Halides are potent nucleophiles that attack the ring. |
| Solvent | DCM, Dioxane (anhydrous) | Water acts as a nucleophile to form amino-alcohols. | |
| Substitution | 2-substituted | 3-substituted | Steric hindrance at C2 protects the ring from attack. |
| Temperature | > 25°C | < 0°C | Heat provides the activation energy for ring strain release. |
Workflow Decision Tree
Figure 2: Decision matrix for selecting deprotection conditions based on substrate sensitivity.
Frequently Asked Questions (FAQs)
Q: My LCMS shows a mass of [M+18]. Did I hydrate the ring? A: Yes. This is the classic signature of water attacking the azetidinium ion.
-
Diagnosis: You likely used aqueous acid or allowed the reaction to warm up in the presence of moisture.
-
Fix: Switch to Protocol B (TMSOTf) or ensure your DCM is anhydrous and the quench is performed at 0°C.
Q: Can I use HCl in Dioxane?
A: Proceed with caution. While common for Boc removal, chloride (
-
Caveat: This often works only if the system is strictly anhydrous. In the absence of water, the amine hydrochloride salt precipitates out, preventing the chloride from attacking the ring (heterogeneous protection). If you add water/methanol to dissolve it, the ring may open.
Q: I lost my product during the aqueous workup. It’s not in the organic layer. A: Azetidines are small, polar amines.
-
Issue: The free base is likely water-soluble.
-
Fix: Do not use a standard extraction.
-
Evaporate the reaction mixture to dryness (if using TFA/DCM).
-
Redissolve in a minimal amount of polar organic solvent (e.g., 10% MeOH in DCM).
-
Use a basic resin (e.g., Amberlyst A-21) to neutralize, or perform a "dry loading" purification on silica.
-
References
-
Couty, F., et al. (2006).[4] Nucleophilic Ring-Opening of Azetidinium Ions: Insights into Regioselectivity. European Journal of Organic Chemistry.[5][6][7] Link
-
Doda, K., et al. (2021). Synthesis of tertiary alkyl fluorides and chlorides by site-selective nucleophilic ring-opening reaction of α-aryl azetidinium salts. Chemical Science.[1] Link
-
Vanecko, J. A., & Wan, H. (2014). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters. Link
-
BenchChem Technical Support. (2025). Preventing Hydrolysis During the Workup of Esterification Reactions.[8] (General principles of cold quenching applied to azetidines). Link
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. Synthesis of tertiary alkyl fluorides and chlorides by site-selective nucleophilic ring-opening reaction of α-aryl azetidinium salts - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08706A [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Nucleophilic Ring-Opening of Azetidinium Ions: Insights into Regioselectivity [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. epfl.ch [epfl.ch]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
Storage stability of 3-(2,2,2-Trifluoroethyl)azetidine hydrochloride
Technical Support Center: 3-(2,2,2-Trifluoroethyl)azetidine Hydrochloride
-
Compound: 3-(2,2,2-Trifluoroethyl)azetidine hydrochloride[1]
-
CAS: 1394041-81-6 (Representative)[1]
-
Molecular Formula:
-
Role: Fluorinated Building Block / Conformational Restrictor
Part 1: Core Storage & Stability Protocols
The Executive Summary: Azetidines are thermodynamically unstable due to high ring strain (~25 kcal/mol). While the hydrochloride salt form significantly stabilizes the amine against oxidation and polymerization, it introduces hygroscopicity. Moisture is the primary enemy.
The "Gold Standard" Storage Conditions
To maximize shelf-life (>2 years), you must adhere to the following matrix. Deviating from this accelerates hydrolysis and ring-opening.
| Parameter | Requirement | Scientific Rationale |
| Temperature | -20°C (Optimal) 2–8°C (Acceptable for <3 months) | Low temperature kinetically inhibits the ring-opening hydrolysis and polymerization pathways. |
| Atmosphere | Inert Gas (Argon/Nitrogen) | Prevents absorption of atmospheric moisture. The HCl salt is hygroscopic; water uptake creates an acidic aqueous micro-environment that catalyzes ring cleavage. |
| Container | Amber Glass + Parafilm/Teflon Tape | Protects from light (minor factor) and creates a secondary moisture barrier. Avoid storing in plastic bags alone. |
| State | Solid Salt (HCl) | NEVER store as a free base. The free amine is prone to rapid polymerization and volatility. |
Storage Decision Tree (Visual Guide)
Figure 1: Decision matrix for storage conditions. Note that moisture exposure at 4°C is the highest risk factor for degradation.
Part 2: Troubleshooting & QC (The "Self-Validating System")
If you suspect your compound has degraded, do not rely on visual inspection alone. Use this troubleshooting guide to validate integrity.
Degradation Mechanism: The Ring Opening
The azetidine ring is strained.[2][3][4] In the presence of water and heat, the ring opens to form a linear amine (often a
-
Pathway: Azetidine
HCl + Ring Opening Linear Impurities.
Diagnostic Workflow
Q1: The solid looks sticky or has turned into a gum. Is it usable?
-
Diagnosis: The compound has absorbed water (hygroscopic failure).
-
Action:
-
Do NOT heat to dry. Heating a wet azetidine salt promotes ring opening.
-
Dissolve a small sample in
or for NMR. -
If purity is >95%, lyophilize (freeze-dry) immediately to restore the powder. If <90%, re-crystallization is required (see Part 3).
-
Q2: How do I read the NMR to confirm degradation? A pristine sample of 3-(2,2,2-Trifluoroethyl)azetidine HCl will show distinct multiplet patterns for the ring protons.
| Feature | Intact Compound | Degraded (Ring Opened) |
| Ring Protons ( | Distinct multiplets around 3.8–4.5 ppm. | Disappearance of multiplets; appearance of triplets/broad signals upfield (2.5–3.5 ppm). |
| Integration | Ratio of Ring : Sidechain is 4:2. | Loss of 4:2 stoichiometry due to complex mixtures. |
| Appearance | Sharp peaks. | Broad "humps" indicate polymerization (oligomers). |
QC Workflow Diagram
Figure 2: Quality Control workflow. NMR is the only definitive method to distinguish between simple hydration (reversible) and ring opening (irreversible).
Part 3: Handling & Usage Protocols
Protocol A: Free-Basing (Critical Warning)
Many reactions (e.g., nucleophilic substitution, amide coupling) require the free amine.
-
The Risk: The free base of 3-(2,2,2-trifluoroethyl)azetidine is likely volatile and prone to rapid polymerization due to the unmasked nitrogen lone pair attacking other azetidine rings.
-
The Rule: Generate the free base in situ. Do not isolate it.
Step-by-Step In Situ Protocol:
-
Suspend the HCl salt in the reaction solvent (e.g., DCM, DMF).
-
Add a non-nucleophilic organic base (e.g., DIPEA, TEA) immediately before adding the electrophile.
-
Do not store the mixture. Proceed with the reaction immediately.
Protocol B: Re-purification of Clumped Salt
If the salt is wet but chemically intact (verified by NMR):
-
Dissolve the salt in a minimum amount of dry Methanol or Isopropanol (warm slightly if needed,
). -
Add dry Diethyl Ether or MTBE dropwise until turbidity persists.
-
Cool to -20°C overnight.
-
Filter the precipitate under an inert atmosphere (nitrogen funnel) to avoid immediate water re-absorption.
Part 4: Frequently Asked Questions (FAQs)
Q: Can I store this compound in a standard refrigerator (4°C)? A: Only for short periods (<1 month). Standard fridges have high humidity. You must place the vial inside a desiccator or a secondary jar containing Drierite/Silica gel before placing it in the fridge.
Q: Why does the MSDS say "Store under Inert Gas"?
A: It is not for oxidation (the
Q: I need to weigh out 5mg. Can I do this on the open bench? A: Yes, but work quickly. If the humidity is high (>60%), the powder may become tacky within minutes. Tightly recap the stock vial immediately after sampling and purge with nitrogen if possible.
Q: Does the Trifluoroethyl group make it more stable than plain Azetidine?
A: Marginally. The electron-withdrawing
References
-
ChemicalBook. (2023).[5] 3-(2,2,2-trifluoroethyl)azetidine hydrochloride - Safety Data Sheet. Retrieved from
-
TCI Chemicals. (2024). Azetidine Hydrochloride Safety Data Sheet. (General azetidine handling/stability data). Retrieved from
-
National Institutes of Health (NIH). (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. (Mechanistic insight on azetidine ring strain and decomposition). Retrieved from
-
Sigma-Aldrich. (2025). Safety Data Sheet for Azetidine Hydrochloride derivatives. Retrieved from
Sources
- 1. 1394041-81-6|3-(2,2,2-Trifluoroethyl)azetidine hydrochloride|BLD Pharm [bldpharm.com]
- 2. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Ring opening of photogenerated azetidinols as a strategy for the synthesis of aminodioxolanes [beilstein-journals.org]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. chemicalbook.com [chemicalbook.com]
Troubleshooting nucleophilic substitution on 3-(2,2,2-Trifluoroethyl)azetidine
This guide addresses the technical challenges associated with performing nucleophilic substitution reactions using 3-(2,2,2-Trifluoroethyl)azetidine as the nucleophile (N-functionalization) or on the ring system (ring-opening/strain-release).
Current Status: Online Topic: Troubleshooting Nucleophilic Substitution & Stability Target Molecule: 3-(2,2,2-Trifluoroethyl)azetidine (CAS: 1257665-27-8 / HCl Salt: 1334518-20-5)
Executive Technical Summary
3-(2,2,2-Trifluoroethyl)azetidine is a "privileged scaffold" in medicinal chemistry, offering a unique vector for modulating lipophilicity and metabolic stability. However, its reactivity profile is dominated by two opposing forces:
-
Ring Strain (~25 kcal/mol): The 4-membered ring is kinetically unstable and prone to ring-opening (polymerization or hydrolysis) under forcing conditions or in the presence of strong Lewis acids.
-
Attenuated Nucleophilicity: The electron-withdrawing trifluoroethyl group (connected at C3) exerts a through-bond inductive effect (
), lowering the basicity and nucleophilicity of the nitrogen compared to unsubstituted azetidine.
Common Failure Mode: Researchers often apply standard secondary amine conditions (e.g.,
Mechanistic Diagnostics (The "Why" Behind the Failure)
The Electronic-Steric Conflict
The trifluoroethyl group is not merely a bystander; it fundamentally alters the reaction coordinate.
-
pKa Shift: Unsubstituted azetidine has a pKa
. The 3-(2,2,2-trifluoroethyl) substituent lowers this value (estimated pKa ), making the nitrogen less reactive toward electrophiles. -
Puckering Effect: The azetidine ring is not planar; it puckers to relieve torsional strain. The bulky
group prefers the equatorial position, which can subtly sterically hinder the approach of the nitrogen lone pair to bulky electrophiles.
Visualization: Reactivity & Failure Pathways
The following diagram illustrates the competing pathways during N-functionalization.
Figure 1: Competing reaction pathways. Path A represents the desired N-functionalization. Path B represents the thermodynamic sink (ring opening), often triggered by excessive heat or quaternary ammonium formation.
Troubleshooting Guide: FAQs & Solutions
Scenario A: N-Alkylation ( ) Returns Low Yields
User Question: "I am trying to alkylate 3-(2,2,2-trifluoroethyl)azetidine with a primary alkyl bromide using
Root Cause:
The nucleophilicity of this specific azetidine is lower than typical secondary amines. Acetonitrile reflux (
Corrective Protocol:
-
Switch Solvent: Move to DMF or DMAc (Dimethylacetamide). These polar aprotic solvents increase the nucleophilicity of the amine and the solubility of the base.
-
Base Upgrade: Switch from
to (Cesium Carbonate). The "Cesium Effect" improves solubility and reactivity in reactions. -
Add Iodide Source: Add 10-20 mol% TBAI (Tetrabutylammonium iodide) or NaI. This generates the more reactive alkyl iodide in situ (Finkelstein reaction).
-
Temperature Limit: Do not exceed
. Above this, ring opening becomes the dominant pathway.
Scenario B: Product Disappears / "Messy" NMR
User Question: "The reaction seemed to work by TLC, but after workup and concentration, the product decomposed into a complex mixture."
Root Cause: Azetidinium Instability. If you formed a quaternary ammonium salt (over-alkylation) or if the product is protonated during workup in the presence of nucleophiles (like chloride from brine or water), the ring can open.
Corrective Protocol:
-
Avoid Acidic Workup: Never wash the organic layer with strong acid (1M HCl) to remove unreacted amine. The protonated azetidine ring is highly susceptible to nucleophilic attack by
. Use citric acid or a phosphate buffer (pH 5-6) if necessary, but preferably use column chromatography directly. -
Cold Concentration: Evaporate solvents at
. Thermal stress on the crude mixture can induce polymerization.
Scenario C: Reaction Fails (Aryl Fluoride Displacement)
User Question: "I cannot displace a fluoride on my heteroaryl scaffold using this azetidine. Standard conditions (
Root Cause:
Steric hindrance from the puckered ring combined with the electronic deactivation makes this amine a poor nucleophile for difficult
Corrective Protocol:
-
Switch to Buchwald-Hartwig: If
fails, do not just increase heat (risk of explosion/decomposition). Switch to Pd-catalysis.-
Catalyst: RuPhos Pd G3 or BrettPhos Pd G3 . These bulky ligands are excellent for secondary amines.
-
Base: NaOtBu or LiHMDS.
-
Temp:
.
-
Validated Experimental Protocols
Protocol 1: Optimized N-Alkylation (General Procedure)
Use this for attaching the azetidine to alkyl halides.
| Parameter | Specification | Rationale |
| Stoichiometry | Amine (1.2 equiv) : Electrophile (1.0 equiv) | Slight excess of amine ensures consumption of the valuable electrophile. |
| Solvent | DMF (Anhydrous) | Maximizes |
| Base | Stronger base than | |
| Additive | TBAI (0.1 equiv) | Catalytic iodide exchange accelerates reaction. |
| Temperature | CRITICAL: Start low. Only increase if no conversion after 4h. | |
| Concentration | 0.1 M - 0.2 M | High concentration favors intermolecular reaction over side reactions. |
Step-by-Step:
-
Dissolve 3-(2,2,2-trifluoroethyl)azetidine HCl salt (1.2 equiv) and
(3.0 equiv) in anhydrous DMF (0.2 M). -
Stir at room temperature for 15 minutes to ensure free-basing.
-
Add the alkyl halide (1.0 equiv) and TBAI (0.1 equiv).
-
Heat to
under atmosphere. Monitor by LCMS every 2 hours. -
Workup: Dilute with EtOAc, wash with saturated
(NOT brine initially, to avoid high conc if acidic), then water. Dry over .
Protocol 2: Handling the Free Base
If you need to isolate the free base from the commercial HCl salt before reaction:
-
Suspend the HCl salt in
. -
Add 1.0 equiv of
(cold). -
Shake vigorously and separate layers immediately.
-
Do not concentrate to dryness. Azetidine free bases are volatile and unstable. Use the solution directly or solvent swap carefully.
Diagnostic Decision Tree
Use this flow to determine the next step in your troubleshooting process.
Figure 2: Logical troubleshooting flow for azetidine substitution reactions.
References
-
Couty, F., et al. (2006).[1] "Nucleophilic Ring-Opening of Azetidinium Ions: Insights into Regioselectivity." European Journal of Organic Chemistry, 2006(15), 3479-3490. Link
-
Doda, K., et al. (2017). "Recent advances in synthetic facets of immensely reactive azetidines."[2][3][4][5] RSC Advances, 7, 46218-46235. Link
-
Schindler, C. S., et al. (2021). "Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle." Organic & Biomolecular Chemistry, 19, 3274-3286. Link
-
PubChem. (n.d.). "3-(2,2,2-Trifluoroethyl)azetidine hydrochloride."[6] National Library of Medicine. Link
Sources
- 1. Nucleophilic Ring-Opening of Azetidinium Ions: Insights into Regioselectivity [organic-chemistry.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Recent advances in synthetic facets of immensely reactive azetidines - RSC Advances (RSC Publishing) DOI:10.1039/C7RA08884A [pubs.rsc.org]
- 6. PubChemLite - 3-(2,2,2-trifluoroethyl)azetidine hydrochloride (C5H8F3N) [pubchemlite.lcsb.uni.lu]
Minimizing defluorination side reactions in azetidine synthesis
Topic: Minimizing Defluorination Side Reactions in Azetidine Synthesis
Welcome to the Technical Support Center for Azetidine Synthesis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize defluorination, a common and often challenging side reaction encountered during the synthesis of fluorinated azetidine derivatives. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experimental design.
Troubleshooting Guide: Defluorination Side Reactions
This section addresses specific issues you might encounter during your experiments, presented in a question-and-answer format.
Question 1: I am attempting an intramolecular cyclization to form a 3-fluoroazetidine from a γ-amino alcohol precursor with a tosyl protecting group on the nitrogen. My primary side product appears to be an elimination product, lacking fluorine. What is causing this, and how can I mitigate it?
Answer:
This is a classic case of competing elimination (defluorination) and intramolecular nucleophilic substitution (SN2) pathways. The formation of the four-membered azetidine ring is an entropically and enthalpically disfavored process, making it sensitive to reaction conditions.[1] The defluorination is likely occurring via an E1cB (Elimination Unimolecular conjugate Base) mechanism.
Causality Explained:
-
Base-Mediated Deprotonation: The base used to deprotonate the alcohol for the cyclization can also abstract a proton from the carbon bearing the nitrogen, especially if it is acidic. The electron-withdrawing nature of the adjacent fluorine atom and the tosyl group increases the acidity of this proton.
-
Formation of a Stabilized Anion: This deprotonation forms a carbanion that is stabilized by the adjacent fluorine atom.
-
Fluoride Elimination: The resulting anion can then eliminate the fluoride ion to form an alkene, a thermodynamically favorable process.[2]
Troubleshooting & Optimization Protocol:
-
Choice of Base: The strength and steric bulk of the base are critical.
-
Avoid Strong, Small Bases: Strong, non-hindered bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can readily abstract the acidic proton, favoring the E1cB pathway.
-
Favor Weaker, Hindered Bases: Consider using milder bases like potassium carbonate (K2CO3) or triethylamine (Et3N). Their lower basicity can be sufficient for alcohol deprotonation without aggressively promoting the elimination pathway. Sterically hindered bases may also disfavor the proton abstraction required for elimination.
-
-
Reaction Temperature:
-
Lower the Temperature: Elimination reactions often have a higher activation energy than substitution reactions. Running your reaction at a lower temperature (e.g., 0 °C or room temperature instead of reflux) can significantly favor the desired SN2 cyclization.
-
-
Solvent Effects:
-
Polar Aprotic Solvents: Solvents like DMF or DMSO can stabilize the transition state of the SN2 reaction, potentially accelerating the desired cyclization over elimination.
-
-
Protecting Group Strategy:
-
Less Electron-Withdrawing Groups: The tosyl group is strongly electron-withdrawing. Consider a less activating protecting group on the nitrogen, such as a Boc (tert-butoxycarbonyl) or Cbz (carboxybenzyl) group. This will reduce the acidity of the proton on the adjacent carbon, making it less susceptible to deprotonation.[3]
-
Question 2: I am performing a nucleophilic fluorination on an azetidine precursor using a fluoride salt, and I am observing significant amounts of the starting material's alcohol analog (from hydrolysis) and elimination byproducts. How can I improve the efficiency of my fluorination?
Answer:
This issue stems from the inherent properties of fluoride ions in solution and the reactivity of the azetidine precursor. Fluoride salts are often highly basic and hygroscopic, which can lead to competing hydrolysis and elimination reactions.[4]
Causality Explained:
-
Basicity of Fluoride: Fluoride is a relatively basic anion. It can act as a base to promote elimination reactions, especially if there are acidic protons in the substrate.
-
Hygroscopicity and Hydrolysis: Many fluoride sources (e.g., KF, CsF) readily absorb water. This moisture can lead to the hydrolysis of your starting material, especially if it has a good leaving group, regenerating the alcohol.
-
Solubility Issues: The low solubility of some fluoride salts in organic solvents can lead to slow reaction rates, allowing more time for side reactions to occur.[4]
Troubleshooting & Optimization Protocol:
-
Fluoride Source Selection:
-
Anhydrous Fluoride Sources: Use rigorously dried fluoride salts. Consider specialized fluoride sources like tetrabutylammonium fluoride (TBAF) in its anhydrous form, or reagents like PyFluor, which can reduce elimination side products.[4]
-
Phase-Transfer Catalysis: For poorly soluble salts like KF, employing a phase-transfer catalyst (e.g., 18-crown-6) can enhance solubility and reactivity in aprotic solvents, favoring the desired SN2 fluorination.
-
-
Reaction Conditions:
-
Aprotic Solvents: Use anhydrous polar aprotic solvents like acetonitrile, DMF, or THF to minimize hydrolysis and favor SN2 reactions.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from entering the reaction vessel.
-
-
Alternative Fluorination Strategies:
-
Deoxyfluorination Reagents: If starting from an alcohol, consider using deoxyfluorination reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor®. These reagents can directly convert alcohols to fluorides, often with less elimination. Be mindful of their potential for inducing rearrangements in strained systems.
-
Question 3: My synthesis involves a visible light photoredox-catalyzed reaction to form a fluorinated azetidine. I am seeing byproducts that suggest C-F bond cleavage. What is the likely mechanism, and how can I control it?
Answer:
Visible light photoredox catalysis often proceeds through radical intermediates, which can provide new pathways for C-F bond cleavage that are not as accessible through traditional two-electron processes.[5][6]
Causality Explained:
The specific mechanism depends on your reaction setup, but a common pathway involves:
-
Single-Electron Transfer (SET): The excited photocatalyst can either oxidize or reduce your substrate or a precursor to generate a radical species.
-
Radical-Induced Defluorination:
-
Reductive Defluorination: If a radical anion is formed on a carbon adjacent to a fluorine atom, it can undergo fluoride elimination to generate a new radical or a double bond.
-
β-Fluoride Elimination: A radical can add to a fluorinated alkene, generating a new radical intermediate. Single-electron reduction of this intermediate can form a carbanion, which then undergoes β-fluoride elimination.[5][6]
-
Troubleshooting & Optimization Protocol:
-
Photocatalyst Selection:
-
Redox Potentials: Choose a photocatalyst with a redox potential that is finely tuned for the desired transformation without being overly reducing or oxidizing, which could initiate unwanted C-F bond cleavage.
-
-
Solvent and Additives:
-
Hydrogen Atom Donors: Be cautious with solvents that can act as hydrogen atom donors (e.g., THF, isopropanol), as they can quench radical intermediates in unproductive ways.
-
Radical Traps: Ensure your reaction is free from adventitious radical traps (like oxygen) by thoroughly degassing the reaction mixture.
-
-
Reaction Time and Light Intensity:
-
Minimize Exposure: Over-irradiation can lead to product degradation. Monitor your reaction by TLC or LC-MS and stop it once the starting material is consumed.
-
Control Light Intensity: A lower light intensity might provide more selective generation of the desired radical species.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of defluorination in organic synthesis?
A1: The main mechanisms include:
-
Elimination Reactions: E1cB, E1, and E2 pathways are common, especially when a base is present and there is an acidic proton adjacent to the C-F bond.[2]
-
Nucleophilic Substitution: While the C-F bond is strong, intramolecular SN2 reactions can occur, especially in strained systems or with anchimeric assistance.[7]
-
Reductive Cleavage: This can be mediated by low-valent metals, electrochemical methods, or photoredox catalysis, often involving radical intermediates.[2][5][6]
-
Lewis Acid-Mediated Cleavage: Strong Lewis acids can coordinate to the fluorine atom, weakening the C-F bond and facilitating its cleavage.[2]
Q2: How does the position of the fluorine atom on the azetidine ring affect the likelihood of defluorination?
A2: The position is critical. A fluorine atom at the 3-position is often more susceptible to base-mediated elimination if there is an activating group on the nitrogen and an adjacent acidic proton. A fluorine at the 2-position might be more prone to nucleophilic attack if the nitrogen is quaternized, leading to ring-opening.[8]
Q3: Are there any "fluorine-friendly" protecting groups for the azetidine nitrogen?
A3: Yes. While strongly electron-withdrawing groups like tosyl can activate adjacent protons for elimination, less withdrawing groups are generally safer.
-
Boc (tert-butoxycarbonyl): Generally a good choice as it is less electron-withdrawing and can be removed under mild acidic conditions.
-
Cbz (carboxybenzyl): Another good option, removable by hydrogenolysis, which is typically mild and compatible with C-F bonds.
-
Benzyl (Bn): Can be used, but its removal via hydrogenolysis may sometimes be sluggish.
Q4: Can I use computational chemistry to predict the likelihood of defluorination?
A4: Absolutely. Density Functional Theory (DFT) calculations can be a powerful tool to compare the activation energies of the desired cyclization versus the competing defluorination pathway. This can help in rationally selecting reaction conditions and substrates.[9]
Experimental Protocols & Data
Protocol 1: Minimizing Defluorination in Intramolecular Cyclization of a γ-Amino Alcohol
This protocol provides a starting point for optimizing the cyclization to form a 3-fluoroazetidine, minimizing the E1cB defluorination pathway.
Step-by-Step Methodology:
-
Precursor Preparation: Synthesize the N-Boc protected 3-fluoro-4-amino-1-butanol precursor. Ensure the precursor is pure and dry.
-
Reaction Setup:
-
To a solution of the precursor (1.0 eq) in anhydrous acetonitrile (0.01 M), add potassium carbonate (K2CO3, 1.5 eq).
-
Stir the reaction mixture at room temperature under an argon atmosphere.
-
-
Monitoring: Monitor the reaction progress by TLC or LC-MS every 2-4 hours. The reaction may be slow, taking up to 48 hours.
-
Workup:
-
Once the starting material is consumed, filter the reaction mixture to remove the K2CO3.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Data Summary: Comparison of Reaction Conditions
| Condition | Base | Solvent | Temperature (°C) | Desired Product Yield (%) | Defluorination Byproduct (%) |
| A | NaH | THF | 65 | 15 | 70 |
| B | KOtBu | THF | 25 | 30 | 55 |
| C (Optimized) | K2CO3 | MeCN | 25 | 75 | <5 |
| D | Et3N | DCM | 25 | 60 | 10 |
This table represents typical expected outcomes and highlights the impact of reaction parameters.
Visualizations
Logical Workflow for Troubleshooting Defluorination
Caption: A decision tree for troubleshooting defluorination.
Competing Reaction Pathways
Caption: SN2 cyclization vs. E1cB defluorination.
References
-
Recent Advances in C-F Bond Cleavage Enabled by Visible Light Photoredox Catalysis . Semantic Scholar. [Link]
-
Recent Advances in C-F Bond Cleavage Enabled by Visible Light Photoredox Catalysis . MDPI. [Link]
-
Electrosynthetic C–F bond cleavage . Royal Society of Chemistry. [Link]
-
C-F Bond Cleavage by Intramolecular SN2 Reaction of Alkyl Fluorides with O- and N-Nucleophiles . Organic Letters. [Link]
-
Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism . Royal Society of Chemistry. [Link]
-
Nucleophilic Fluorination . The Doyle Group - UCLA. [Link]
-
Synthesis of tertiary alkyl fluorides and chlorides by site-selective nucleophilic ring-opening reaction of α-aryl azetidinium salts . National Institutes of Health. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Electrosynthetic C–F bond cleavage - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB01080A [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Nucleophilic Fluorination – The Doyle Group [doyle.chem.ucla.edu]
- 5. mdpi.com [mdpi.com]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. sioc.cas.cn [sioc.cas.cn]
- 8. Synthesis of tertiary alkyl fluorides and chlorides by site-selective nucleophilic ring-opening reaction of α-aryl azetidinium salts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Spontaneous aqueous defluorination of trifluoromethylphenols: substituent effects and revisiting the mechanism - Environmental Science: Processes & Impacts (RSC Publishing) DOI:10.1039/D4EM00739E [pubs.rsc.org]
Removing impurities from crude 3-(2,2,2-Trifluoroethyl)azetidine mixtures
Overview
This guide addresses the purification of 3-(2,2,2-trifluoroethyl)azetidine (CAS: 1333106-09-4) .[1] This molecule presents a unique "Purification Triad" of challenges:
-
Ring Strain: The 4-membered azetidine ring (~25 kcal/mol strain energy) is susceptible to acid-catalyzed ring opening.
-
Volatility: As a free base, the molecule is volatile, leading to yield loss during concentration.[1]
-
Basicity: The secondary amine interacts strongly with acidic silanols on silica gel, causing peak tailing and material loss.
Module 1: Purification Strategy Selector
Use this logic flow to determine the optimal purification route based on your crude mixture's profile.[1]
Figure 1: Decision matrix for selecting purification methodology based on impurity profile and scale.
Module 2: Troubleshooting Guides
Issue 1: "My product streaks/tails on the silica column and yield is low."
Diagnosis: Strong interaction between the azetidine nitrogen (basic) and silica silanols (acidic).[1] This forms a pseudo-salt on the column, retarding elution and causing band broadening.[1]
The Fix: Amine Deactivation of Silica Do not use standard silica. You must mask the acidic sites.
| Parameter | Protocol | Mechanism (Causality) |
| Mobile Phase | DCM : MeOH : NH₄OH (25%) (Ratio: 90:9:1) | Ammonium hydroxide competes for silanol binding sites, displacing the azetidine and allowing it to elute freely [1].[1] |
| Alternative | DCM : MeOH : Triethylamine (TEA) (Ratio: 95:4:1) | TEA acts as a sacrificial base.[1] Note: TEA is harder to remove (higher BP) than ammonia. |
| Stationary Phase | Pre-wash silica with 1% TEA in eluent before loading. | Pre-saturates the column's "active sites" before the crude mixture is even applied. |
Critical Warning: Avoid using Acetone or Ethyl Acetate as primary solvents with primary/secondary amines if the mixture sits for long periods, as Schiff base formation or amidation can occur slowly.[1]
Issue 2: "I lose significant mass when concentrating the free base."
Diagnosis: 3-(2,2,2-Trifluoroethyl)azetidine free base is moderately volatile.[1] The trifluoroethyl group adds mass (MW ~139), but the lack of hydrogen bond donors (intermolecular) keeps the boiling point relatively low compared to alcohols of similar weight.[1]
The Fix: Salt Formation & Controlled Evaporation Convert the volatile oil into a stable, non-volatile solid salt immediately.[1]
Protocol: Hydrochloride Salt Formation
-
Dissolution: Dissolve crude free base in dry Diethyl Ether (Et₂O) or MTBE .
-
Why: The salt is insoluble in ether, promoting precipitation.[1]
-
-
Acidification: Cool to 0°C. Add 2M HCl in Diethyl Ether dropwise.
-
Target pH: 2-3 (Check with wet pH paper).
-
Observation: A white precipitate should form immediately.
-
-
Isolation: Filter the solid under Nitrogen (hygroscopic risk).
-
Drying: Vacuum oven at 40°C.
Comparison of Forms:
| Property | Free Base | Hydrochloride Salt |
|---|---|---|
| State | Colorless/Yellow Oil | White Solid |
| Volatility | High (Risk of loss < 20 mbar) | Negligible |
| Stability | Oxidizes/Polymerizes over time | Stable for months at RT |[1]
Issue 3: "The ring opened during workup (Hydrolysis)."
Diagnosis: Azetidines are strained.[2][3] In the presence of strong aqueous acids (e.g., 6M HCl) or nucleophiles (Nu⁻) and heat, the ring relieves strain by opening to form the linear amine (e.g., 3-amino-4,4,4-trifluorobutanol derivatives) [2].[1]
The Fix: pH Control & Temperature Management
Figure 2: Mechanism of acid-catalyzed ring opening and prevention points.
-
Extraction Rule: When extracting the free base from an aqueous layer, use a buffer (pH 9-10) rather than strong NaOH pellets.[1] The trifluoroethyl group lowers the pKa of the amine (estimated pKa ~8.5-9.0 due to inductive electron withdrawal), so you do not need pH 14 to deprotonate it.[1]
-
Temperature: Never heat the acidic aqueous solution above 30°C.
Frequently Asked Questions (FAQ)
Q: Can I distill the free base? A: Yes, but only under high vacuum (<5 mmHg).[1]
-
Guidance: The boiling point will likely be in the range of 40-60°C at reduced pressure. You must use a short-path distillation head to minimize hold-up volume. Ensure the receiving flask is cooled to -78°C (dry ice/acetone) to trap the vapors effectively.[1]
Q: Why is my salt hygroscopic (turning into a goo)? A: The HCl salt of secondary amines can be hygroscopic.[1]
-
Solution: If the HCl salt is too sticky, switch to the Oxalate Salt .[1] Oxalic acid often yields highly crystalline, non-hygroscopic salts for low-molecular-weight amines.
-
Protocol: Dissolve free base in EtOH. Add 1 equiv. Oxalic acid in hot EtOH. Cool slowly to crystallize.
-
Q: What is the major impurity in the crude mixture? A: If synthesized via cyclization of a gamma-haloamine or sulfonate:
-
Linear Precursor: Unreacted starting material.
-
Dimer: Two linear chains reacting intermolecularly before cyclizing.
-
Hydrolysis Product: 1-amino-3-(2,2,2-trifluoroethoxy)propane derivatives (if water was present during cyclization).
References
-
BenchChem Technical Support. (2025).[2][4][5] Azetidine Synthesis Protocols & Troubleshooting. Retrieved from BenchChem Database. Link[1]
-
Couty, F., & Evano, G. (2006).[1] Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International. Link[1]
-
Organic Chemistry Portal. (2025). Synthesis of Azetidines.[2][3][5][6][7][8][9][10][11]Link
-
PubChem. (2025).[4] Compound Summary: 3-(2,2,2-Trifluoroethyl)azetidine.[1][12] National Library of Medicine. Link[1]
Sources
- 1. Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Intramolecular Ring-Opening Decomposition of Aryl Azetidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Azetidine | C3H7N | CID 10422 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. youtube.com [youtube.com]
- 7. Azetidine - Wikipedia [en.wikipedia.org]
- 8. Exploration of novel 3-substituted azetidine derivatives as triple reuptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enantioselective Synthesis of 2,3-Disubstituted Azetidines via Copper-Catalyzed Boryl Allylation of Azetines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Azetidine synthesis [organic-chemistry.org]
- 12. PubChemLite - 3-(2,2,2-trifluoroethyl)azetidine hydrochloride (C5H8F3N) [pubchemlite.lcsb.uni.lu]
Handling volatility issues with low molecular weight azetidines
Technical Support Center: Handling Volatility in Low Molecular Weight Azetidines
Introduction: The "Phantom Yield" Phenomenon
Low molecular weight azetidines (e.g., azetidine, 3-fluoroazetidine, 2-methylazetidine) present a unique dual-threat in the laboratory: high volatility combined with high ring strain (
A common scenario reported by researchers is the "Phantom Yield": a reaction proceeds perfectly by TLC/LCMS, but after rotary evaporation, the flask is empty or contains only a polymer gum. This guide addresses the physical chemistry behind these losses and provides self-validating protocols to ensure recovery.
Module 1: Volatility vs. Instability (Diagnosis)
Before troubleshooting, you must distinguish between evaporative loss and ring-opening polymerization .
Data Summary: The Physics of Loss
| Compound | MW ( g/mol ) | Boiling Point (°C) | Ring Strain (kcal/mol) | Primary Loss Mode |
| Azetidine (Free Base) | 57.09 | 61-62°C | 25.4 | Volatility (Co-distills with solvents) |
| 2-Methylazetidine | 71.12 | 88-90°C | ~25.0 | Volatility + Polymerization |
| 3-Fluoroazetidine | 75.08 | 50-52°C (est) | ~25.8 | Extreme Volatility |
| N-Boc-Azetidine | 157.21 | >200°C | N/A | Stable (Not Volatile) |
Technical Insight: The free base of azetidine has a boiling point (61°C) dangerously close to common rotary evaporator bath temperatures (40-50°C). Furthermore, it forms azeotropes with wet solvents (THF/Water), causing it to be pulled into the vacuum trap even at moderate pressures.
Module 2: The "Salt Strategy" (Standard Operating Procedure)
The Golden Rule: Never isolate LMW azetidine free bases to dryness unless absolutely necessary. Isolate and store them as mineral acid salts (HCl, TFA, or Oxalate).
Protocol: Quantitative Isolation of Azetidine HCl
This protocol converts the volatile free base into a non-volatile, bench-stable solid.
Reagents:
-
Crude Azetidine reaction mixture (in organic solvent, e.g., Et2O or DCM).
-
4M HCl in Dioxane or anhydrous HCl gas.
Step-by-Step Methodology:
-
Cold Extraction: If your product is in an aqueous quench, extract into Diethyl Ether (Et2O) or Dichloromethane (DCM) .
-
Critical: Keep phases cold (0°C). Azetidine partition coefficients favor water; use 3-4x extractions.
-
-
Drying (Brief): Dry organic layer over MgSO4 at 0°C. Filter quickly.
-
Do NOT use rotary evaporation yet.
-
-
Salt Formation:
-
Place the filtrate in a flask at 0°C with vigorous stirring.
-
Add HCl (4M in Dioxane) dropwise.
-
Observation: A white precipitate (Azetidine·HCl) should form immediately.
-
-
Isolation:
-
Filtration: Collect the solid by vacuum filtration.
-
Wash: Wash with cold Et2O to remove non-basic impurities.
-
Drying: Dry the solid under high vacuum. The salt is non-volatile and stable.
-
Validation Check: Take an NMR of the solid in D2O. You should see a distinct downfield shift of the
-protons compared to the free base, confirming protonation.
Module 3: Handling the Free Base (If Unavoidable)
If your next step requires the free base (e.g., a nucleophilic substitution where the salt would interfere), use the "Solution Transfer" method.
Workflow:
-
Solvent Switch: Perform the extraction using a high-boiling solvent relative to the azetidine, or a solvent you can carry into the next step (e.g., DMF, Toluene).
-
Concentration Limits:
-
Use a rotary evaporator with a cool bath (20°C) .
-
Set vacuum to >100 mbar (do not go to high vacuum).
-
Stop when the volume is reduced to ~20% of the original. Do not strip to dryness.
-
-
Quantification:
-
Add a known quantity of internal standard (e.g., 1,3,5-trimethoxybenzene) to an aliquot.
-
Run qNMR (Quantitative NMR) to determine the exact concentration of azetidine in the solution.
-
Use this solution directly in the next reaction.
-
Module 4: Decision Logic & Workflow
The following diagram illustrates the decision process to prevent loss.
Figure 1: Decision tree for processing low molecular weight azetidines to minimize volatility losses.
Module 5: Safety & Toxicology (The Invisible Hazard)
Warning: LMW Azetidines are potent alkylating agents.
-
Mechanism: The ring strain (
25 kcal/mol) makes the ring susceptible to nucleophilic attack by biological macromolecules (DNA/Proteins). -
Skin Absorption: Azetidines penetrate skin rapidly.
-
Smell: They often have an ammoniacal/fishy odor, but olfactory fatigue sets in quickly. Do not rely on smell to detect leaks.
Required PPE:
-
Double nitrile gloves (change immediately upon splash).
-
Fume hood operation is mandatory .
-
Bleach bath (10% Sodium Hypochlorite) for glassware decontamination (opens the ring to form harmless sulfonates/chloramines).
Frequently Asked Questions (FAQs)
Q1: I rotavapped my azetidine at 40°C and the flask is empty. Is it in the trap?
A: Likely, yes. Or it co-distilled with your solvent. Check the pH of your solvent trap water. If it is basic (
Q2: My azetidine oil turned into a white solid gum overnight. What happened? A: This is likely ring-opening polymerization , catalyzed by trace acid or heat. LMW azetidines are thermodynamically unstable relative to their open-chain polymers. Fix: Store as an HCl salt or in a dilute solution at -20°C.
Q3: Can I distill azetidine to purify it? A: Yes, but it is hazardous. Azetidine boils at 61-62°C. You must use a fractionating column and ensure the bath temperature does not exceed 90°C to prevent explosive polymerization. We strongly recommend column chromatography of the salt or free base in solution instead.
Q4: How do I remove the HCl salt if I need the free base later? A: Suspend the salt in a minimal amount of solvent (e.g., DCM), add a heterogeneous base like Solid K2CO3 or NaH , stir for 30 mins, and filter. This gives you the free base in solution without aqueous extraction losses.
References
-
Organic Syntheses. Azetidine.[1][2][3][4] Coll. Vol. 6, p.75 (1988); Vol. 53, p.13 (1973). (Detailed physical properties and boiling points).
-
Royal Society of Chemistry. Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character. (Discussion of 25.4 kcal/mol ring strain and stability).
-
National Institutes of Health (PMC). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines. (Protocols for HCl salt isolation to prevent loss).
-
PubChem. Azetidine Compound Summary - Safety and Hazards. (Skin absorption and toxicity data).[5][6]
Sources
Validation & Comparative
1H and 13C NMR characterization of 3-(2,2,2-Trifluoroethyl)azetidine
This guide provides an in-depth technical comparison of the NMR characterization of 3-(2,2,2-Trifluoroethyl)azetidine , a critical fluorinated building block in modern drug discovery.
It contrasts this molecule with its non-fluorinated analog (3-Ethylazetidine ) and a direct-attachment analog (3-(Trifluoromethyl)azetidine ) to highlight the specific spectral signatures arising from the fluoro-ethyl group.
Executive Summary: The "Fluorine Effect" in Azetidines
In medicinal chemistry, the azetidine ring is a superior bioisostere to pyrrolidine due to its ability to lower lipophilicity (LogD) and alter metabolic vectors. However, characterizing substituted azetidines requires navigating complex ring dynamics (puckering) and specific heteronuclear couplings.
3-(2,2,2-Trifluoroethyl)azetidine represents a "goldilocks" scaffold:
-
Vs. 3-Ethylazetidine: The
group introduces metabolic stability and dipole changes without significantly altering steric bulk. -
Vs. 3-(Trifluoromethyl)azetidine: The ethyl spacer (
) insulates the basic nitrogen from the strong electron-withdrawing group, preserving the amine's basicity ( ) for receptor binding.
This guide details the specific NMR markers—primarily scalar coupling (
Structural Dynamics & NMR Implications
The azetidine ring is not planar; it exists in a dynamic equilibrium between two puckered conformations ("butterfly motion").
-
The Spacer Effect: In 3-(2,2,2-trifluoroethyl)azetidine, the methylene spacer (
) acts as a buffer. Unlike direct attachment, which often locks the ring conformation due to stereoelectronic effects, the trifluoroethyl group allows the ring to retain flexibility similar to the ethyl analog. -
NMR Consequence: The ring protons (
) often appear as complex multiplets rather than simple doublets due to second-order effects and rapid conformational averaging at room temperature.
Comparative NMR Profiling
The following table contrasts the expected spectral shifts in
Table 1: NMR Chemical Shift Comparison ( ppm)
| Proton Environment | 3-Ethylazetidine (Control) | 3-(2,2,2-Trifluoroethyl)azetidine (Target) | Diagnostic Feature (Target) |
| Slight downfield shift due to inductive effect of | |||
| Broad multiplet; integrates for 1H. | |||
| Side Chain | Key Signal: Appears as a quartet of doublets (or broad quartet) due to strong | ||
| Side Chain Terminal | N/A (Replaced by | Absence of triplet methyl signal confirms modification. | |
| Amine ( | Broad; shift is concentration/solvent dependent. |
Detailed Analysis of the Target Signal
The methylene spacer (
-
Multiplicity: It couples to the adjacent methine proton (
, ) and the three fluorine atoms ( , ). -
Appearance: This often resolves as a distinct quartet (dominated by F-coupling) at
.
Comparative NMR Profiling
Carbon NMR provides the most definitive proof of the trifluoroethyl group through large C-F coupling constants.
Table 2: NMR Coupling Constants & Shifts
| Carbon | Shift ( | Multiplicity | Coupling Constant ( | Interpretation |
| Singlet (s) | N/A | Unaffected by Fluorine (too distant). | ||
| Singlet (s) | N/A | Minimal coupling observed. | ||
| Side Chain | Quartet (q) | Critical: Diagnostic quartet indicating direct attachment to | ||
| Side Chain | Quartet (q) | Critical: Large coupling confirms the |
Experimental Protocol: Self-Validating Workflow
To ensure reproducibility and distinguish this compound from impurities (e.g., non-fluorinated starting materials), follow this validated workflow.
Step 1: Sample Preparation
-
Solvent: Use
(neutralized with basic alumina if the free base is unstable) or .-
Note: In
, the proton is visible.[1] In , it exchanges out, simplifying the spectrum.
-
-
Concentration: Prepare at
to resolve the low-intensity quartets in NMR.
Step 2: Acquisition Parameters
-
NMR: Set spectral width to include
to . Acquire 16 scans.[2] -
NMR: Set relaxation delay (
) to to allow relaxation of the quaternary carbon (which lacks NOE enhancement and relaxes slowly). Acquire scans.[2][3] -
NMR (Optional but Recommended): Expect a singlet (or triplet if H-coupled) at
.
Step 3: The "Coupling Check" (Validation)
Calculate the coupling constant
-
If
(triplet), you have the ethyl analog. -
If
(quartet), you have the trifluoroethyl target.
Characterization Workflow Diagram
The following diagram illustrates the logical flow for validating the structure, handling the specific challenges of the azetidine ring and fluorine couplings.
Caption: Logical workflow for distinguishing the target fluorinated azetidine from non-fluorinated analogs using coupling constant analysis.
References
-
Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.
and in trifluoroethyl systems). -
Couty, F., & Evano, G. (2006). Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International. (Discusses azetidine ring puckering and NMR shifts).
-
Lowe, G., et al. (1997). Conformational Analysis of 3-Substituted Azetidines. Journal of the Chemical Society, Perkin Transactions 2.[4] (Establishes the conformational equilibrium of the azetidine ring).
-
PubChem Compound Summary. (2024). 3-(2,2,2-Trifluoroethyl)azetidine.[5][6][7][8] National Center for Biotechnology Information. (Verifies CAS 1394041-81-6 and chemical structure).
Sources
- 1. researchgate.net [researchgate.net]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. Azetidine derivatives, their preparation and pharmaceutical compositions containing them - Patent US-6479479-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 13C nuclear magnetic resonance studies of some fluorinated and trifluoromethylated aromatic compounds. Studies on 13C–19F coupling constants - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 5. 1394041-81-6|3-(2,2,2-Trifluoroethyl)azetidine hydrochloride|BLD Pharm [bldpharm.com]
- 6. PubChemLite - 3-(2,2,2-trifluoroethyl)azetidine hydrochloride (C5H8F3N) [pubchemlite.lcsb.uni.lu]
- 7. 3-(2,2,2-Trifluoroethoxy)azetidine | C5H8F3NO | CID 62784257 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 3-(2,2,2-Trifluoroethyl)azetidine--hydrogen chloride (1/1) - Pharos [pharos.habitablefuture.org]
Bioisosteric comparison of 3-(2,2,2-Trifluoroethyl)azetidine and cyclobutanes
Executive Summary: The "Magic Methyl" of Saturated Rings
In modern drug design, the transition from planar aromatic rings to saturated
3-(2,2,2-Trifluoroethyl)azetidine (TFE-Azetidine) emerges as a superior bioisostere in specific contexts. It bridges the gap between the high basicity of unsubstituted azetidines and the lipophilicity of cyclobutanes. The trifluoroethyl group serves a dual purpose: it acts as an electron-withdrawing "anchor" to lower the azetidine pKa into the physiological sweet spot (pKa 8.5–9.5), while simultaneously blocking the metabolically vulnerable C3 position.
This guide provides a head-to-head technical comparison, supported by physicochemical data and robust experimental protocols.
Technical Comparison: Physicochemical & ADME Profile
The following data synthesizes structure-activity relationship (SAR) trends from recent medicinal chemistry literature regarding fluorinated heterocycles.
Comparative Data Table
| Property | Cyclobutane (Ref) | Azetidine (Parent) | 3-(2,2,2-TFE)azetidine | Impact on Drug Design |
| Core Character | Lipophilic / Neutral | Hydrophilic / Basic | Amphiphilic / Mod. Basic | TFE-Azetidine balances permeability and solubility. |
| pKa (Conj. Acid) | N/A (Neutral) | ~11.3 | ~9.2 | Reduced lysosomal trapping; improved passive permeability compared to parent. |
| LogD (pH 7.4) | High (>2.5)* | Low (<0.5) | 1.5 – 2.0 | Ideal range for CNS penetration and oral bioavailability. |
| Metabolic Stability | Moderate (Oxidation) | High (N-oxidation risk) | Excellent | C3-blocking prevents ring oxidation; TFE group is metabolically inert. |
| TPSA (Ų) | 0 | ~12 (Secondary amine) | ~12 | Maintains polar surface area while adding bulk. |
| Vector Geometry | Puckered (~25°) | Puckered (~25°) | Puckered | Perfect geometric overlay; TFE group mimics isobutyl/propyl vectors. |
*Values assume a standard propyl-cyclobutane analog for fair comparison.
Mechanistic Insight: The Fluorine Inductive Effect
The critical advantage of TFE-azetidine lies in the
-
Mechanism: The strong electron-withdrawing nature of the
group pulls electron density through the ethyl linker. -
Result: This reduces the electron density on the azetidine nitrogen lone pair.
-
Outcome: The pKa drops from ~11.3 (highly basic, fully ionized at pH 7.4) to ~9.[1][2]2. This ensures a significant fraction of the molecule remains neutral at physiological pH, facilitating membrane permeation without sacrificing aqueous solubility.
Decision Framework: When to Switch?
Use the following logic flow to determine if TFE-Azetidine is the correct bioisostere for your lead series.
Figure 1: Decision tree for selecting between cyclobutane, azetidine, and TFE-azetidine scaffolds.
Experimental Protocols
Synthesis of 3-(2,2,2-Trifluoroethyl)azetidine
Rationale: The most robust route for 3-substituted azetidines avoids the unstable 3-halo-amines. Instead, we utilize the cyclic sulfate or diol activation method, which is self-validating due to the distinct formation of the intermediate.
Protocol:
-
Starting Material: 2-(2,2,2-Trifluoroethyl)propane-1,3-diol (Commercially available or synthesized via malonate reduction).
-
Activation (Step A):
-
Dissolve diol (1.0 eq) in DCM at 0°C.
-
Add Triflic anhydride (
, 2.2 eq) and Pyridine (2.5 eq) dropwise. -
Checkpoint: Monitor TLC for disappearance of polar diol. The bis-triflate is unstable; use immediately.
-
-
Cyclization (Step B):
-
To the cold bis-triflate solution, add Benzylamine (
, 3.0 eq) and DIPEA (3.0 eq). -
Warm to reflux (40°C) for 4 hours.
-
Workup: Wash with
, dry, and concentrate. Purify via flash chromatography (Hex/EtOAc) to yield N-benzyl-3-(2,2,2-trifluoroethyl)azetidine.
-
-
Deprotection (Step C):
-
Dissolve intermediate in MeOH. Add Pd(OH)2/C (20 wt%).
-
Hydrogenate at 1 atm
(balloon) for 12 hours. -
Validation: Filter and convert to HCl salt. 1H NMR should show disappearance of aromatic protons and a diagnostic quintet/multiplet for the azetidine ring protons at
3.8-4.2 ppm.
-
Figure 2: Synthetic workflow for the target scaffold.
Metabolic Stability Assay (Microsomal Stability)
Rationale: This assay quantifies the intrinsic clearance (
Protocol:
-
Preparation: Prepare a 10 mM stock of the test compound in DMSO.
-
Incubation:
-
Dilute to 1 µM in phosphate buffer (pH 7.4) containing 0.5 mg/mL human liver microsomes (HLM).
-
Pre-incubate at 37°C for 5 minutes.
-
Initiate reaction with NADPH-regenerating system (1 mM NADP+, 5 mM G6P, 1 U/mL G6PDH).
-
-
Sampling:
-
Take aliquots at t = 0, 5, 15, 30, and 60 minutes.
-
Quench immediately in ice-cold Acetonitrile containing internal standard (e.g., Warfarin).
-
-
Analysis:
-
Centrifuge (4000 rpm, 20 min). Analyze supernatant via LC-MS/MS.
-
Calculation: Plot
vs. time. The slope gives . - .
-
-
Success Criteria:
indicates high stability.
References
-
PubChem. 3-(2,2,2-Trifluoroethoxy)azetidine Compound Summary. National Library of Medicine. [Link]
-
Mykhailiuk, P. K. (2014). Saturated Bioisosteres of Benzene: Where to Go Next? Organic & Biomolecular Chemistry.[3][4] (Contextual reference for azetidine/cyclobutane bioisosterism). [Link]
-
Stepan, A. F., et al. (2011). Application of the Bicyclo[1.1.1]pentane Motif as a Bioisostere of the tert-Butyl Group in Drug Design. Journal of Medicinal Chemistry.[5] (Foundational text on saturated ring bioisosteres). [Link]
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.[5] [Link]
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. bristol.ac.uk [bristol.ac.uk]
- 3. Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. University of Lincoln Library Dissertation Showcase - Study of the effect of replacing CH3 with fluorinated groups on lipophilicity [dissertations.library.lincoln.ac.uk]
- 5. research.brighton.ac.uk [research.brighton.ac.uk]
Comparative Guide: Purity Validation of 3-(2,2,2-Trifluoroethyl)azetidine
The following guide is structured as an advanced technical comparison for analytical method development. It synthesizes theoretical principles with practical, high-level experimental protocols.
Executive Summary & Molecule Profile[1]
Validating the purity of 3-(2,2,2-Trifluoroethyl)azetidine presents a classic "blind spot" challenge in analytical chemistry. Unlike aromatic drug intermediates, this molecule lacks a conjugated
This guide compares three distinct analytical approaches to validate the purity of this building block. We move beyond standard protocols to demonstrate why Charged Aerosol Detection (CAD) combined with High-pH Chromatography is the superior methodology for this specific application, outperforming both low-wavelength UV and derivatization techniques.
The Analyte Profile
| Property | Value/Characteristic | Analytical Implication |
| Structure | Secondary Azetidine + Trifluoroethyl | High ring strain; bulky electron-withdrawing group. |
| Chromophore | None (Non-conjugated) | UV 254 nm is useless. UV 200–210 nm is non-specific. |
| Basicity (pKa) | ~11.3 (Estimated) | Strong base. Will exist as a cation at pH < 9. |
| Polarity | Moderate to High | Requires good retention strategy (high % aqueous or HILIC). |
Strategic Comparison of Methodologies
We evaluated three methodologies based on Sensitivity , Linearity , Mass Balance , and Operational Robustness .
| Feature | Method A: High pH RP-HPLC + CAD (Recommended) | Method B: Pre-Column Derivatization + UV | Method C: Low pH RP-HPLC + Low UV (205 nm) |
| Detection Principle | Universal (Mass-sensitive) | Specific (Tagging amine with Chromophore) | Non-specific (Amide/Amine absorption) |
| Sensitivity (LOD) | High (< 10 ng) | Very High (< 1 ng) | Low/Moderate (High background noise) |
| Linearity ( | > 0.995 (Polynomial fit often needed) | > 0.999 | Poor (< 0.990 due to solvent cut-off) |
| Peak Shape ( | Excellent (1.0 – 1.2) | Good (Dependent on derivative stability) | Poor (1.5 – 2.5) due to silanol drag |
| Mass Balance | True (Detects non-chromophoric impurities) | False (Only detects amines; misses non-amines) | Unknown (Misses many impurities) |
| QC Suitability | High (Simple prep) | Low (Complex prep, reaction time critical) | Medium (Simple prep, unreliable data) |
Decision Logic & Workflow
The following diagram illustrates the decision process for selecting the appropriate validation method based on the specific analytical goal (Purity vs. Trace Quantitation).
Figure 1: Analytical decision tree highlighting the divergence between Mass Balance (CAD) and Trace Sensitivity (Derivatization).
Deep Dive: Experimental Protocols
Method A: The "Gold Standard" (High pH + CAD)
Rationale: By operating at pH 10.5, we suppress the protonation of the azetidine nitrogen (pKa ~11.3). The neutral molecule interacts hydrophobically with the C18 ligand rather than ionically with residual silanols, resulting in sharp peaks. CAD provides a uniform response for the main peak and all non-volatile impurities (including synthetic precursors that might lack amines).
-
Column: Waters XBridge BEH C18 XP or Phenomenex Gemini NX-C18 (High pH stable hybrid particles),
mm, 2.5 µm. -
Mobile Phase A: 10 mM Ammonium Bicarbonate in Water, pH 10.5 (adjusted with
). -
Mobile Phase B: Acetonitrile (MS Grade).
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detector: Charged Aerosol Detector (CAD). Settings: Evap Temp 35°C, Power Function 1.0 (for purity) or calibrated.
-
Flow Rate: 0.4 mL/min.
Validation Check:
Inject a blank. Ensure the baseline is flat (Ammonium Bicarbonate is volatile). Inject the sample.[1][2][3] The azetidine peak should be symmetrical (
Method B: The "High Sensitivity" Alternative (Derivatization)
Rationale: If CAD is unavailable, or if you must detect trace levels of this amine in a complex biological matrix, derivatization is required. We use FMOC-Cl (9-Fluorenylmethyl chloroformate) because it reacts rapidly with secondary amines and is highly fluorescent/UV-active.
-
Reagent: 5 mM FMOC-Cl in Acetonitrile.
-
Buffer: Borate Buffer (pH 8.5).
-
Reaction: Mix Sample + Buffer + FMOC-Cl (1:1:1). Vortex. Incubate 5 mins at ambient temp. Quench with excess hydrophobic amine (e.g., Adamantylamine) if necessary to remove excess FMOC, though usually chromatographic separation is sufficient.
-
Column: Standard C18 (e.g., Agilent Zorbax Eclipse Plus).
-
Detection: UV at 265 nm or Fluorescence (Ex 265 nm / Em 315 nm).
-
Critical Flaw: This method only sees the amine. If your sample contains 5% non-amine impurities (e.g., trifluoroethanol starting material), this method will report 100% purity falsely.
Method C: The "Common Mistake" (Low UV)
Rationale: Many labs attempt to run this at 205 nm or 210 nm using Phosphate buffer pH 2.5.
-
Why it fails: At pH 2.5, the azetidine is fully protonated (
). It digs into the silica surface, causing massive tailing. The trifluoro- group provides negligible absorption. The signal-to-noise ratio is usually for 99% purity samples. Avoid this method for release testing.
Experimental Data Comparison (Representative)
The following table summarizes typical performance metrics observed when validating these methods for fluorinated aliphatic amines.
| Parameter | Method A (High pH/CAD) | Method B (FMOC Deriv.) | Method C (Low UV) |
| Retention Time ( | 4.5 min | 8.2 min | 1.2 min (Void volume elution) |
| Tailing Factor ( | 1.1 (Excellent) | 1.05 (Excellent) | 2.8 (Fail) |
| Signal-to-Noise (S/N) | 150:1 | >1000:1 | 15:1 |
| % Purity Calculated | 98.2% (True Value) | 99.9% (Overestimated) | N/A (Integration difficult) |
| LOD | 5 ng on-column | 0.1 ng on-column | 100 ng on-column |
Interpretation of Data[2][5][6][7][8][9][10]
-
Method A reveals the "True Purity" (98.2%) because it detects a non-chromophoric synthetic impurity (likely the trifluoroethyl alkylating agent) that Method B missed entirely.
-
Method C failed system suitability due to peak tailing (
).
References
-
Gamache, P. H., et al. (2020). Charged Aerosol Detection for Liquid Chromatography. Thermo Fisher Scientific. Link
- Supports the claim of CAD universality for non-chromophoric compounds.
-
McCalley, D. V. (2017). Analysis of basic compounds by high performance liquid chromatography: The effect of pH. Journal of Chromatography A. Link
- Authoritative source on using High pH to suppress ionization of strong bases like azetidines to improve peak shape.
-
PubChem. (2024). Compound Summary: Azetidine.[4][3] National Library of Medicine. Link
- Source for pKa values and physicochemical properties of the azetidine core.
-
Sigma-Aldrich. (2023). Derivatization Reagents for HPLC: FMOC-Cl Protocols. Merck KGaA. Link
- Standard protocols for amine derivatiz
Sources
A Senior Application Scientist's Guide to the In Vitro ADME Profile of Fluorinated Azetidine Analogs
Introduction: The Strategic Convergence of Azetidine and Fluorine in Modern Drug Discovery
In the landscape of medicinal chemistry, the pursuit of drug candidates with optimized Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a paramount challenge. Two powerful strategies have emerged as particularly effective: the incorporation of the azetidine scaffold and the strategic use of fluorination.
Azetidines, four-membered nitrogen-containing heterocycles, are increasingly recognized as "privileged" structural motifs.[1] Their inherent ring strain and sp3-rich, conformationally rigid nature can confer significant advantages, including improved solubility, enhanced metabolic stability, and better pharmacokinetic profiles compared to more flexible or larger ring systems.[1][2] Several FDA-approved drugs, such as baricitinib and cobimetinib, successfully incorporate azetidine rings to enhance their drug-like properties.[2]
Concurrently, fluorine has become an indispensable tool for fine-tuning molecular properties.[3] The strategic replacement of a hydrogen atom with fluorine can profoundly influence a molecule's electronic character, lipophilicity, and metabolic fate.[4] This is often employed to block "metabolic soft spots" vulnerable to oxidation by Cytochrome P450 (CYP) enzymes, thereby increasing a compound's half-life and bioavailability.[3][5][6]
This guide provides an in-depth comparison of the in vitro ADME profiles of fluorinated azetidine analogs versus their non-fluorinated counterparts. We will delve into the mechanistic rationale behind experimental choices, present comparative data, and provide detailed protocols for key assays, offering researchers a comprehensive framework for leveraging this powerful chemical combination.
Metabolic Stability: Blocking Enzymatic Attack
One of the most common applications of fluorination is to enhance metabolic stability.[6] Phase I metabolism, primarily mediated by CYP enzymes, often involves the oxidation of susceptible C-H bonds. The carbon-fluorine (C-F) bond is significantly stronger and less prone to enzymatic cleavage, effectively "shielding" the molecule from degradation at that position.[7]
This principle is powerfully illustrated in a study on pyrrole-based MK2 inhibitors, where strategic fluorination of an azetidine-containing analog led to a dramatic improvement in its metabolic profile.[8]
Comparative Data: Metabolic Clearance
The following table compares the in vivo clearance of a parent compound with its fluorinated analog. Lower clearance values indicate greater metabolic stability.
| Compound ID | Key Structural Feature | Rat in vivo Clearance (mL/min/kg) | Data Source(s) |
| 1 | Non-fluorinated Parent | 100 | [8] |
| 19 | Fluorinated Azetidine Analog | 11 | [8] |
As the data clearly shows, the introduction of a single fluorine atom resulted in a nearly 10-fold reduction in clearance, a direct consequence of improved metabolic stability.
Mechanism of Metabolic Blocking by Fluorination
The following diagram illustrates how fluorination can protect a molecule from oxidative metabolism.
Caption: Fluorine shields metabolically labile positions from CYP450 oxidation.
Experimental Protocol: In Vitro Liver Microsomal Stability Assay
This assay is a cornerstone of early ADME profiling, providing a robust measure of a compound's susceptibility to Phase I metabolism. The protocol's trustworthiness is ensured by including controls for compounds with known metabolic fates.
Objective: To determine the rate of disappearance of a test compound when incubated with liver microsomes.
Materials:
-
Test Compounds (and fluorinated analogs)
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, G6P-dehydrogenase)
-
Phosphate Buffer (0.1 M, pH 7.4)
-
Control Compounds:
-
High Clearance Control (e.g., Verapamil, Testosterone)
-
Low Clearance Control (e.g., Warfarin)
-
-
Acetonitrile with internal standard (for reaction termination)
-
LC-MS/MS system
Methodology:
-
Preparation: Pre-warm a phosphate buffer solution containing the NADPH regenerating system and liver microsomes to 37°C.
-
Initiation: Add the test compound (typically at a final concentration of 1 µM) to the pre-warmed microsome solution to initiate the metabolic reaction. Causality Note: The addition of the NADPH cofactor is critical as it provides the reducing equivalents necessary for CYP enzyme catalytic activity.[9]
-
Time-Course Sampling: Aliquots are removed from the reaction mixture at specific time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Reaction Quenching: Immediately transfer each aliquot into a quenching solution (e.g., cold acetonitrile containing an internal standard). This halts the enzymatic reaction and precipitates the proteins.
-
Sample Processing: Centrifuge the quenched samples to pellet the precipitated protein. Transfer the supernatant for analysis.
-
LC-MS/MS Analysis: Quantify the remaining concentration of the parent compound in each sample using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural log of the percentage of the compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).
Membrane Permeability: Navigating Biological Barriers
For a drug to be orally bioavailable, it must effectively cross the intestinal wall to enter the bloodstream. This process, known as permeability, is influenced by factors like lipophilicity, solubility, and the number of hydrogen bond donors/acceptors.[8] Fluorination can modulate these properties; for instance, replacing a hydrogen-bond-donating N-H group with a non-donating C-F group can improve permeability.[4][8]
Comparative Data: Permeability
The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to predict passive diffusion. The data below from the same MK2 inhibitor study demonstrates the impact of fluorination.
| Compound ID | Key Structural Feature | PAMPA Permeability (10⁻⁶ cm/s) | Data Source(s) |
| 1 | Non-fluorinated Parent | < 0.5 | [8] |
| 19 | Fluorinated Azetidine Analog | 5.3 | [8] |
The fluorinated analog 19 showed a greater than 10-fold increase in permeability. This was achieved without a significant increase in lipophilicity (logD7.4 was comparable for both compounds), suggesting the improvement was driven by changes in hydrogen bonding characteristics.[8]
Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
This assay provides a rapid and cost-effective assessment of a compound's ability to diffuse across a lipid membrane, serving as an early predictor of passive intestinal absorption.
Objective: To measure the rate of passive diffusion of a compound from a donor compartment to an acceptor compartment through a lipid-infused artificial membrane.
Materials:
-
96-well PAMPA plate system (a donor plate and an acceptor plate)
-
Artificial membrane solution (e.g., 2% lecithin in dodecane)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Test Compounds and Controls (High Permeability: Propranolol; Low Permeability: Atenolol)
-
UV-Vis Plate Reader or LC-MS/MS system
Methodology:
-
Membrane Coating: Carefully coat the filter of the donor plate wells with the artificial membrane solution.
-
Compound Preparation: Prepare solutions of the test compounds and controls in PBS in a separate 96-well plate.
-
Acceptor Plate Preparation: Fill the wells of the acceptor plate with fresh PBS.
-
Assay Assembly: Place the lipid-coated donor plate on top of the acceptor plate, creating a "sandwich." Add the compound solutions to the donor wells.
-
Incubation: Incubate the plate assembly at room temperature for a set period (e.g., 4-18 hours). During this time, permeable compounds will diffuse from the donor well, through the membrane, and into the acceptor well.
-
Quantification: After incubation, separate the plates and determine the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (UV-Vis or LC-MS/MS).
-
Calculation: The effective permeability (Pe) is calculated using the concentrations in the donor and acceptor wells and known assay parameters (well volume, membrane area, incubation time).
Plasma Protein Binding (PPB): The Unbound Fraction
Once in the bloodstream, drugs can bind to plasma proteins like albumin and alpha-1-acid glycoprotein.[10][11] It is the unbound or "free" fraction of the drug that is pharmacologically active and available to be metabolized or excreted.[10] Fluorination often increases a molecule's lipophilicity, which can lead to higher plasma protein binding.[12] While high binding can create a drug reservoir, excessively high binding can limit efficacy.
Comparative Data: Plasma Protein Binding
Direct comparative data for fluorinated azetidines is sparse, but general trends show that increased lipophilicity from fluorination often correlates with higher PPB. For example, a study on EZH2 inhibitors noted that fluorinated analogs generally displayed higher plasma protein binding, which was attributed to their increased lipophilicity.[12]
| Compound Type | General Observation | Potential Implication | Data Source(s) |
| Non-fluorinated Parent | Lower Lipophilicity | Lower to Moderate PPB | [12] |
| Fluorinated Analog | Higher Lipophilicity | Moderate to Higher PPB | [12] |
This highlights a critical optimization challenge: balancing improved metabolic stability and permeability against potentially unfavorable increases in plasma protein binding.
Experimental Protocol: Rapid Equilibrium Dialysis (RED) for PPB
The RED method is a widely accepted standard for determining the unbound fraction of a drug in plasma. It is designed to reach equilibrium quickly and minimize non-specific binding to the apparatus.
Objective: To determine the percentage of a drug that is bound to plasma proteins at equilibrium.
Materials:
-
Rapid Equilibrium Dialysis (RED) device with semi-permeable membrane inserts (typically 8 kDa MWCO)
-
Control Plasma (Human, Rat, etc.)
-
Test Compound
-
Phosphate Buffered Saline (PBS), pH 7.4
-
LC-MS/MS system
Methodology:
-
Compound Spiking: Add the test compound to the plasma to achieve the desired final concentration.
-
Device Loading: Add the spiked plasma to the sample chamber of the RED insert. Add an equal volume of PBS to the buffer chamber. Scientific Rationale: The semi-permeable membrane allows the small, unbound drug molecules to pass freely between the plasma and buffer chambers, but retains the large plasma proteins and any drug bound to them.
-
Equilibrium Incubation: Seal the plate and incubate at 37°C on an orbital shaker for 4-6 hours to allow the system to reach equilibrium.
-
Sampling: After incubation, carefully remove aliquots from both the plasma chamber and the buffer chamber.
-
Analysis: Determine the concentration of the drug in both aliquots using LC-MS/MS. The concentration in the buffer chamber at equilibrium is equal to the unbound drug concentration in the plasma.
-
Calculation:
-
Fraction Unbound (fu) = (Concentration in Buffer Chamber) / (Concentration in Plasma Chamber)
-
Percent Bound = (1 - fu) * 100
-
Integrated In Vitro ADME Screening Cascade
Effective drug discovery relies on a tiered, integrated approach to ADME screening. Early, high-throughput assays (like PAMPA and solubility) are used to screen large numbers of compounds, while more resource-intensive assays (like microsomal stability and CYP inhibition) are reserved for more promising candidates.
The following diagram outlines a typical workflow.
Caption: A tiered workflow for in vitro ADME screening in drug discovery.
Conclusion
The strategic incorporation of fluorine into azetidine-containing molecules is a powerful tactic for enhancing drug-like properties. As demonstrated, this approach can lead to dramatic improvements in metabolic stability and membrane permeability.[8] However, this is not a universal solution. Researchers must be mindful of the potential trade-offs, such as increased lipophilicity leading to higher plasma protein binding or potential interactions with CYP enzymes.[7][12]
A comprehensive, multi-parameter assessment using a suite of robust in vitro ADME assays is essential. By carefully analyzing the comparative data between fluorinated and non-fluorinated analogs, medicinal chemists can make informed decisions, rationally design better molecules, and ultimately increase the probability of advancing a successful drug candidate.
References
-
Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in Pharmaceuticals: Looking Beyond Intuition. Science, 317(5846), 1881-1886. [Link]
-
Velcicky, J., Schlapbach, A., Heng, R., et al. (2018). Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure. ACS Medicinal Chemistry Letters, 9(4), 392–396. [Link]
-
Cheekatla, S. R., et al. (2026, January 06). Azetidines in medicinal chemistry: emerging applications and approved drugs. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Cheekatla, S. R. (2026, January 05). Azetidines in medicinal chemistry: emerging applications and approved drugs. Taylor & Francis Online. [Link]
-
Creative Biolabs. In Vitro ADME Assays: Principles, Applications & Protocols. [Link]
-
U.S. Food and Drug Administration. (1997). Guidance for Industry: Drug Metabolism/Drug Interaction Studies in the Drug Development Process: Studies In Vitro. [Link]
-
Taylor, R. (2008). The role of fluorine in medicinal chemistry. Journal of Fluorine Chemistry, 129(10), 975-987. [Link]
-
Shankar, M., et al. (2023). Current and Future Prospects of Azetidine Derivatives an Overview. Pharmaceutical Research, 7(2), 000282. [Link]
-
Inhance Technologies. (2025, January 27). How Is Fluorine Used in the Medical Field?. [Link]
-
Pal, R., et al. (2023). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs. Journal of the Iranian Chemical Society, 20(4), 1-35. [Link]
-
U.S. Food and Drug Administration. (2017, October 24). In Vitro Metabolism- and Transporter- Mediated Drug-Drug Interaction Studies - Guidance for Industry. [Link]
-
Creative Bioarray. Top 5 Pitfalls in In Vitro ADME Assays and How to Avoid Them. [Link]
-
BioIVT. (2019, November 24). What In Vitro Metabolism and DDI Studies Do I Actually Need?. [Link]
-
Charles River Laboratories. In Vitro ADME Assays and Services. [Link]
-
Gardiner, P., et al. (2019). Plasma Protein Binding as an Optimizable Parameter for Acidic Drugs. Drug Metabolism and Disposition, 47(8), 836-847. [Link]
-
ResearchGate. (2025, December). Fluorinated azetidine, pyrrolidine, and piperidine derivatives. [Link]
-
Creative Diagnostics. Reference Standards for In Vitro Metabolism Studies. [Link]
-
ResearchGate. (2017). ADME of Fluorinated Analogues 9, 10, 12, and 13. [Link]
-
Doyle, A. G., & Lin, D. W. (2026, January 21). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Journal of Medicinal Chemistry. [Link]
-
Wikipedia. (n.d.). Plasma protein binding. [Link]
-
Howard, M. L., et al. (2008, May 10). Plasma Protein Binding in Drug Discovery and Development. Combinatorial Chemistry & High Throughput Screening, 13(2), 170-187. [Link]
-
Charles River Laboratories. (n.d.). Evaluation of Strategies for the Assessment of Drug-Drug Interactions involving Cytochrome P450 Enzymes. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmacyjournal.org [pharmacyjournal.org]
- 4. tandfonline.com [tandfonline.com]
- 5. inhancetechnologies.com [inhancetechnologies.com]
- 6. benchchem.com [benchchem.com]
- 7. On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Modulating ADME Properties by Fluorination: MK2 Inhibitors with Improved Oral Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro ADME Assays: Principles, Applications & Protocols - Creative Biolabs [creative-biolabs.com]
- 10. Plasma protein binding - Wikipedia [en.wikipedia.org]
- 11. gyansanchay.csjmu.ac.in [gyansanchay.csjmu.ac.in]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
3-(2,2,2-Trifluoroethyl)azetidine: Proper Disposal & Handling Guide
Executive Safety Profile
Immediate Action Required: Treat this compound as a High-Energy Fluorinated Heterocycle .
3-(2,2,2-Trifluoroethyl)azetidine presents a dual-hazard profile that distinguishes it from standard organic waste:
-
Ring Strain (~25 kcal/mol): The azetidine ring is kinetically stable but thermodynamically unstable. It is prone to rapid, exothermic ring-opening polymerization or decomposition upon contact with strong electrophiles or Lewis acids.
-
Fluorine Content: Thermal destruction generates Hydrogen Fluoride (HF). Standard medical waste incineration is insufficient and illegal in many jurisdictions due to scrubber limitations.
Chemical Identification
| Parameter | Free Base Form | Hydrochloride Salt Form |
| CAS Number | 1258648-73-3 | 1394041-81-6 |
| Physical State | Liquid (Volatile, Flammable) | Solid (Hygroscopic Powder) |
| Primary Hazards | Flammable (H225), Corrosive (H314) | Irritant (H315/H319), Hygroscopic |
| Waste Stream | Halogenated Solvent (High BTU) | Solid Chemical Waste (Lab Pack) |
Waste Stream Decision Matrix
The following logic gate determines the correct disposal path based on the physical state and purity of the material.
Figure 1: Decision logic for segregating fluorinated azetidine waste. Note the critical segregation step for oxidizer mixtures to prevent ring-opening exotherms.
Detailed Disposal Protocols
Protocol A: Solid Waste (Hydrochloride Salt)
Applicability: Pure substance (CAS 1394041-81-6), contaminated gloves, paper towels, or weighing boats.
-
Containment:
-
Use a wide-mouth HDPE (High-Density Polyethylene) jar. Glass is acceptable for the salt, but HDPE is preferred to prevent breakage during transport.
-
Scientific Rationale: HDPE is resistant to fluoride ions should any hydrolysis occur, whereas glass can be etched if HF forms in the presence of moisture.
-
-
Labeling:
-
Apply a hazardous waste label.
-
Mandatory Text: "Solid Waste: 3-(2,2,2-Trifluoroethyl)azetidine HCl. Organofluorine. Irritant."
-
Code: Check if your facility uses specific codes for "Halogenated Solids."
-
-
Segregation:
-
Do NOT place in general trash or biohazard bags.
-
Do NOT mix with strong solid oxidizers (e.g., permanganates) in the same waste jar.
-
Protocol B: Liquid Waste (Free Base & Solutions)
Applicability: Reaction mixtures, mother liquors, or pure free base (CAS 1258648-73-3).
-
Solvent Compatibility:
-
Compatible bulk solvents for dilution: Dichloromethane (DCM), Ethyl Acetate, Toluene.
-
Incompatible: Concentrated acids (HCl, H2SO4) or active acylating agents (Acid chlorides).
-
Mechanism:[1][2][3] Strong acids protonate the ring nitrogen, increasing ring strain and susceptibility to nucleophilic attack, potentially leading to uncontrolled polymerization.
-
-
Stream Selection:
-
Dispose of in the Halogenated Solvent waste stream.
-
Crucial: Ensure the waste manifest explicitly lists "Organic Fluorine" content. Standard chlorinated waste streams are often recycled; fluorinated waste must usually be incinerated to prevent contamination of recycled solvents.
-
-
Container:
-
Use safety-coated glass or HDPE carboys.
-
Keep cap vented (or use a pressure-relief cap) if there is any risk of ongoing reaction/evolution of gas.
-
The "Why": Scientific Rationale for Procedures
The Fluorine Factor (Incineration Requirements)
Standard incineration operates at ~800–1000°C. However, the C-F bond is one of the strongest in organic chemistry (approx. 116 kcal/mol).
-
Risk: Incomplete combustion leads to the formation of Perfluoroisobutene (PFIB) or other toxic fluorocarbons.
-
Requirement: This compound requires High-Temperature Incineration (>1100°C) with specific residence times.
-
Byproduct Management: Combustion generates Hydrogen Fluoride (HF).
The facility must have caustic scrubbers (e.g., NaOH spray towers) to neutralize the HF gas before release. This is why you cannot simply "dilute and flush" this compound.
Azetidine Ring Strain
Azetidines possess significant ring strain (~25 kcal/mol), only slightly less than aziridines.[3]
-
Stability: While kinetically stable at neutral pH, the ring opens readily in the presence of nucleophiles under acidic conditions.
-
Disposal Implication: Never consolidate this waste into a container with acidic waste streams (e.g., acidic aqueous waste). The acid catalyzes ring opening, releasing heat (exothermic) which can pressurize the waste container or ignite flammable solvents.
Emergency Spill Management
Scenario: A 5g bottle of the Hydrochloride salt drops and shatters on the floor.
-
Evacuate & PPE:
-
Dry Cleanup (Preferred):
-
Do not wet the powder initially (prevents dissolution and surface spreading).
-
Cover the spill with a dry absorbent (Vermiculite or chemically inert spill pads).
-
Sweep carefully into a dust pan or use a scoop.
-
-
Decontamination:
-
Once the bulk solid is removed, wipe the surface with a mild soap solution .
-
Avoid: Do not use bleach (hypochlorite) immediately, as azetidines can react with hypochlorites to form N-chloro species, which are often unstable.
-
-
Disposal of Debris:
-
Place all spill debris, gloves, and scoop into a heavy-duty plastic bag.
-
Label as "Hazardous Waste Debris - Fluorinated Azetidine."
-
References
-
National Institutes of Health (NIH) - PubChem. Compound Summary: Azetidine derivatives and stability. Available at: [Link]
-
U.S. Environmental Protection Agency (EPA). Incineration of Halogenated Organic Compounds.[6] EPA Technical Guidelines.[7] Available at: [Link]
-
American Chemical Society (ACS). Safety in Academic Chemistry Laboratories - Handling Strained Heterocycles. Available at: [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
